Ascorbyl laurate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16690-40-7 |
|---|---|
Molecular Formula |
C18H30O7 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
DWKSHXDVQRZSII-SUMWQHHRSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Synonyms |
ascorbyl monolaurate |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Methodologies
Enzymatic Esterification Processes for Ascorbyl Laurate Synthesis
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods for producing this compound. researchgate.net Lipases are the most commonly used enzymes for this esterification due to their ability to function in non-aqueous environments and their regioselectivity, primarily acylating the primary hydroxyl group at the C-6 position of ascorbic acid.
Optimization of Lipase-Catalyzed Reactions
The efficiency of lipase-catalyzed synthesis of this compound is influenced by several parameters, including the choice of lipase (B570770), reaction time, temperature, enzyme amount, and substrate molar ratio. Response surface methodology (RSM) is a common statistical tool used to optimize these conditions to maximize the yield. researchgate.netscispace.com
One study utilizing Novozym® 435, an immobilized lipase from Candida antarctica, employed a five-level, four-factor central composite rotatable design (CCRD) to optimize the synthesis of this compound. researchgate.net The investigation evaluated the effects of reaction time (2–10 h), temperature (25–65°C), enzyme amount (10–50% w/w of L-ascorbic acid), and the molar ratio of L-ascorbic acid to lauric acid (1:1–1:5). researchgate.net The optimal conditions were determined to be a reaction time of 6.7 hours, a temperature of 30.6°C, an enzyme amount of 34.5%, and a substrate molar ratio of 1:4.3, which resulted in a predicted molar conversion of 93.2%. researchgate.net
Another study focusing on ascorbyl myristate synthesis with Novozyme 435 also used RSM and predicted an optimal yield of 85.0% under specific conditions. scispace.com These examples highlight the power of statistical optimization in achieving high yields for lipase-catalyzed reactions.
Table 1: Optimized Conditions for Lipase-Catalyzed Ascorbyl Ester Synthesis
| Ascorbyl Ester | Lipase | Key Optimized Parameters | Predicted/Actual Yield |
|---|---|---|---|
| This compound | Novozym® 435 | Time: 6.7 h, Temp: 30.6°C, Enzyme: 34.5%, Molar Ratio: 1:4.3 | 93.2% (predicted) researchgate.net |
| Ascorbyl Myristate | Novozyme 435 | Time: 27.1 h, Temp: 54.1°C, Enzyme: 25.9%, Molar Ratio: 1:5 | 85.0% (actual) scispace.com |
Solvent-Free and Green Chemistry Approaches in Enzymatic Synthesis
A significant challenge in the enzymatic synthesis of this compound is the low solubility of L-ascorbic acid in many organic solvents, which can limit reaction rates. acs.org To address this, researchers have explored various green chemistry approaches.
One effective strategy is the use of mixed solvent systems. A study demonstrated that a dimethyl sulfoxide (B87167) (DMSO)–acetone (B3395972) mixed solvent significantly improved the solubility of L-ascorbic acid and increased the enzymatic reaction rate compared to using acetone alone. acs.org In this system, a maximum conversion of 94% was achieved. acs.org The addition of molecular sieves to remove water, a byproduct of the esterification that can inhibit the reaction, is another common technique to drive the equilibrium towards product formation. scispace.comacs.org
Solvent-free synthesis, often conducted under ball milling conditions, represents another promising green chemistry approach. rsc.org This mechanochemical method eliminates the need for large quantities of solvents, thereby minimizing waste and offering a unique reaction environment. rsc.org While specific studies on this compound synthesis via ball milling are emerging, the technique has shown potential for various pharmaceutically important molecules. rsc.org
Substrate Specificity and Enzyme Immobilization Techniques
The choice of lipase and its immobilization are critical factors in the synthesis of ascorbyl esters. Different lipases exhibit varying substrate specificities. For instance, a study comparing Novozyme 435, TLIM, and LIPOLASE for the synthesis of L-ascorbyl myristate found that Novozyme 435 showed the highest activity. scispace.com The specificity of a lipase can also be influenced by the carbon chain length of the fatty acid. nih.gov
Immobilization of lipases on solid supports offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for reuse, which is crucial for developing cost-effective industrial processes. jst.go.jpdntb.gov.ua Common supports include porous materials like Celite. nih.gov For example, Lipolase 100L was successfully immobilized on Celite 545 and used for the synthesis of ascorbyl palmitate. nih.gov The reusability of immobilized lipases is a key area of research; one study on ascorbyl oleate (B1233923) synthesis showed that the immobilized enzyme retained 48% of its initial activity after ten reaction cycles. jst.go.jp
Chemo-Catalytic Synthesis Routes and Mechanistic Investigations
While enzymatic methods are favored for their green credentials, chemo-catalytic routes for this compound synthesis are also well-established. These methods typically involve either direct esterification or transesterification reactions.
Acid-Catalyzed and Base-Catalyzed Esterification Pathways
Acid-catalyzed esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (lauric acid) with an alcohol (ascorbic acid) in the presence of an acid catalyst. ucoz.comlibretexts.org The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.orgchemistrysteps.com This reaction is reversible, and the equilibrium can be shifted towards the ester product by removing the water formed during the reaction. libretexts.orgchemistrysteps.com
Base-catalyzed ester hydrolysis, known as saponification, is generally more favorable for driving the reaction to completion because the carboxylic acid formed is deprotonated by the base, making the process irreversible. ucoz.comchemistrysteps.com However, for ester synthesis, acid catalysis is typically employed. libretexts.org
Transesterification Reactions for this compound Production
Transesterification is another important pathway for producing this compound. This reaction involves the exchange of an acyl group between an ester and an alcohol. mdpi.com In the context of this compound synthesis, this could involve reacting ascorbic acid with a lauric acid ester, such as methyl laurate or ethyl laurate. nih.gov
Lipase-catalyzed transesterification has been shown to be highly effective. For example, the synthesis of ascorbyl oleate via transesterification of ascorbyl palmitate with oleic acid resulted in a significantly higher conversion rate (73.8%) compared to direct esterification (19.7%) under similar conditions. mdpi.com A kinetic study on the synthesis of L-ascorbyl laurate and L-ascorbyl palmitate found that methyl esters of the fatty acids were the most suitable substrates for transesterification. nih.gov
A two-step chemo-enzymatic method has also been developed, where fatty acid vinyl esters are first synthesized chemically and then used for the lipase-catalyzed acylation of vitamin C, achieving yields of 58-85%. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ascorbic acid |
| This compound |
| Ascorbyl myristate |
| Ascorbyl oleate |
| Ascorbyl palmitate |
| Ascorbyl stearate (B1226849) |
| Butylated hydroxyanisole (BHA) |
| Butylated hydroxytoluene (BHT) |
| Dehydrocrotonin |
| Dimethyl sulfoxide (DMSO) |
| Ethyl acetate (B1210297) |
| Ethyl cinnamate |
| Ethylene glycol oleate |
| Lauric acid |
| Methyl palmitate |
| Naringin |
| Oleic acid |
| Palmitic acid |
| Puerarin |
| Tetrabutyl ammonium (B1175870) bromide (TBAB) |
Novel Catalyst Development and Reaction Efficiency Enhancement
The synthesis of this compound, a lipophilic derivative of ascorbic acid, has predominantly shifted towards enzymatic catalysis to overcome the limitations and potential harm of chemical synthesis. researchgate.net Lipases, particularly immobilized forms, have emerged as the catalysts of choice due to their high regioselectivity, mild reaction conditions, and reusability. researchgate.netjst.go.jp
A key catalyst in this field is Novozym® 435, an immobilized lipase B from Candida antarctica. researchgate.netjst.go.jp Its ability to effectively catalyze the direct esterification between L-ascorbic acid and lauric acid has been extensively studied. researchgate.net Research has focused on optimizing reaction parameters to enhance the efficiency of these biocatalysts. For instance, using Novozym® 435, a maximum conversion of 94% was achieved in a dimethyl sulfoxide (DMSO)–acetone mixed solvent system. acs.orgcornell.edu This solvent mixture significantly improves the solubility of L-ascorbic acid, a major obstacle in non-polar solvents, thereby increasing the enzymatic reaction rate. acs.orgcornell.edu
Further enhancements in reaction efficiency involve manipulating the reaction environment. The removal of water, a byproduct of esterification, is crucial. The use of molecular sieves to dewater the reaction medium has been shown to be an effective strategy. acs.orgjst.go.jp For example, in the synthesis of ascorbyl oleate, the addition of molecular sieves after four hours increased the yield from 16.7 mmol g⁻¹ to 19.3 mmol g⁻¹. jst.go.jp
The choice of acyl donor also impacts efficiency. While lauric acid is used for direct esterification, studies on similar ascorbyl esters have shown that using activated acyl donors like methyl or ethyl esters of fatty acids can also improve yields. researchgate.netnih.gov Kinetic studies on the synthesis of L-ascorbyl laurate catalyzed by immobilized lipase have determined key kinetic parameters, providing a basis for reaction modeling and optimization. For lauric acid, the Michaelis-Menten constant (K_m) was found to be 74.3 mmol/l and the maximum reaction rate (V_max) was 0.010764 mmol.min⁻¹.g⁻¹. nih.gov
Table 1: Comparison of Catalytic Systems and Reaction Conditions for Ascorbyl Ester Synthesis
| Catalyst | Substrates | Solvent System | Key Optimization Factor | Max. Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Novozym® 435 | L-ascorbic acid, Lauric acid | DMSO–acetone | Mixed solvent for solubility | 94% | acs.org, cornell.edu |
| Novozym® 435 | L-ascorbic acid, Lauric acid | Acetonitrile (B52724) | Substrate molar ratio (1:4.3) | 93.2% | researchgate.net |
| Novozym® 435 | L-ascorbic acid, Oleic acid | Acetone | Timed addition of molecular sieves | 19.3 mmol g⁻¹ | jst.go.jp |
| Immobilized lipase | L-ascorbic acid, Lauric acid | 2-methylbutan-2-ol | Substrate concentration (300 mmol/l) | V_max = 0.010764 mmol.min⁻¹.g⁻¹ | nih.gov |
Purification, Isolation, and Yield Optimization Strategies
Optimizing the yield and ensuring the high purity of this compound requires a multi-faceted approach, encompassing both the reaction conditions and downstream processing. Yield optimization is intrinsically linked to the synthesis strategy, including the choice of catalyst, solvent, and reaction parameters. researchgate.netjst.go.jp
Response surface methodology (RSM) has been effectively employed to optimize synthesis parameters for lipase-catalyzed production of L-ascorbyl laurate. researchgate.net By using a 5-level-4-factor central composite rotatable design, optimal conditions were predicted to be a reaction time of 6.7 hours, a temperature of 30.6°C, an enzyme amount of 34.5% (w/w of L-ascorbic acid), and a substrate molar ratio of 1:4.3 (L-ascorbic acid to lauric acid), which resulted in an actual yield of 93.2%. researchgate.net Another study found the optimal substrate molar ratio of lauric acid to ascorbic acid to be 3:1 in a DMSO-acetone system. acs.org
The solvent medium plays a critical role. While acetone and tert-butanol (B103910) are commonly used, 2-methyl-2-butanol (B152257) has also been identified as an excellent candidate for the esterification of ascorbyl esters, showing high yields. nih.govnih.gov The operational stability of the catalyst can be better in solvents like 2-methyl-2-butanol compared to acetone. nih.gov
Chromatographic Separation Techniques for High Purity this compound
Achieving high purity this compound necessitates effective separation from unreacted substrates (L-ascorbic acid and lauric acid) and the enzyme catalyst. Chromatographic techniques are indispensable for this purpose, both for analysis and purification.
High-Performance Liquid Chromatography (HPLC) is a standard analytical method for quantifying ascorbyl esters and assessing purity. ufn.edu.brnotulaebotanicae.ro For the separation of ascorbic acid and its palmitate ester, a reversed-phase C18 column (e.g., LiChroCART® 250-4) is often used. ufn.edu.br A typical mobile phase might consist of a mixture of acetonitrile, methanol, and a buffer like sodium dihydrogen phosphate (B84403) at a controlled pH (e.g., 2.5), pumped in an isocratic elution mode. ufn.edu.br Detection is commonly performed using a UV detector at a wavelength around 243-254 nm. ufn.edu.brnotulaebotanicae.ro
For preparative purification, silica (B1680970) gel column chromatography is employed. mdpi.com In the purification of a related compound, ascorbyl-6-oleate, the product was first subjected to liquid-liquid extraction and then purified using a silica gel column with a mobile phase of ethyl acetate:methanol:water. mdpi.com
Countercurrent chromatography (CCC) represents another advanced separation technique suitable for lipophilic ascorbic acid derivatives. nih.gov This method avoids the use of a solid support, thereby preventing sample loss due to adsorption. nih.gov A hydrophobic organic-aqueous two-phase solvent system, such as n-hexane/ethyl acetate/ethanol/aqueous 0.1% trifluoroacetic acid, has been successfully used to separate various ascorbyl esters. nih.gov
Table 2: Chromatographic Methods for Ascorbyl Ester Analysis and Purification
| Technique | Stationary Phase | Mobile Phase Example | Detection | Purpose | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile:NaH₂PO₄ buffer:Methanol (85:10:5, v/v) | UV (243 nm) | Quantification | ufn.edu.br |
| HPTLC | Silica gel 60 F254 | n-hexane:methanol:ammonia (8.5:1.5:0.2 v/v) | Densitometry | Quantification | informaticsjournals.co.in |
| Column Chromatography | Silica gel | Ethyl acetate:methanol:water (80:20:5 v/v/v) | Fraction analysis | Purification | mdpi.com |
| Countercurrent Chromatography (CCC) | Liquid-liquid | n-hexane:ethyl acetate:ethanol:aq. TFA (5:5:6:2 v/v) | Fraction analysis | Purification | nih.gov |
Crystallization and Precipitation Methods for Isolation
Crystallization and precipitation are crucial final steps for isolating this compound in a solid, high-purity form. These processes separate the desired ester from the reaction solvent and any remaining soluble impurities. jongia.com Crystallization involves the formation of well-defined solid crystals from a solution, often achieved by cooling a saturated solution or evaporating the solvent. jongia.com Precipitation results in the rapid formation of a solid from a solution, often as fine particles. jongia.com
For ascorbyl esters, purification often involves an initial extraction followed by crystallization or precipitation. In the synthesis of ascorbyl oleate, after initial purification by liquid-liquid extraction, recrystallization was used as a final step. mdpi.com Similarly, for aminopropyl ascorbyl phosphate, a related derivative, the product is precipitated by the addition of a solvent like isopropanol (B130326) and isolated as a white solid.
The choice of solvent is critical for successful crystallization. The solvent should ideally dissolve the this compound well at a higher temperature but poorly at a lower temperature, allowing for recovery via cooling crystallization. For ascorbyl palmitate, a process involving dissolving the crude product in ethyl acetate, decolorizing with activated carbon, followed by reduced-pressure distillation, cooling, and discharge has been patented to obtain a white powder. google.com The solubility characteristics of this compound, being an amphiphilic molecule, will dictate the optimal solvent system, which may include alcohols, esters, or ketone-based solvents. nih.gov
Process Intensification for Scalable Synthesis
Translating the synthesis of this compound from the laboratory to an industrial scale requires process intensification—strategies that lead to smaller, cleaner, and more energy-efficient technologies. ufrgs.br For the enzymatic synthesis of ascorbyl esters, this involves optimizing reactor design and operating conditions to maximize productivity and simplify downstream processing. mdpi.com
One key strategy is the use of specialized reactors. A rotating bed reactor (RBR) or basket reactor has shown great potential for the large-scale synthesis of ascorbyl palmitate, a process directly comparable to that of this compound. nih.govmdpi.com This type of reactor allows for easy containment and recycling of the immobilized enzyme catalyst, which is crucial for the economic viability of the process. mdpi.com In such a reactor, yields of over 80% were maintained over four sequential batches, demonstrating excellent operational stability. mdpi.com
Process intensification also involves optimizing reaction conditions for a scalable setup. This includes:
High Substrate Concentration: Increasing the concentration of reactants can enhance the reaction rate and volumetric productivity.
Fed-Batch Strategy: Adding one of the substrates (like ascorbic acid) in multiple steps can alleviate substrate inhibition and maintain a high reaction rate over time. nih.gov
Solvent Selection and Reuse: Choosing a solvent that not only provides high yield but also allows for good enzyme stability and is easily recoverable (e.g., 2-methyl-2-butanol) is critical for a sustainable and cost-effective process. nih.govresearchgate.net
Integrated Downstream Processing: Designing the synthesis such that purification is simplified is a core principle of process intensification. Using GRAS (Generally Recognized As Safe) certified solvents can make the process a more viable alternative for producing food and cosmetic grade this compound. researchgate.net
By implementing these strategies, the space-time yield (STY) can be significantly increased, making the enzymatic synthesis of this compound a competitive alternative to traditional chemical methods. mdpi.com
Molecular Structure, Conformational Analysis, and Theoretical Chemistry
Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)
The precise structural elucidation and conformational understanding of ascorbyl laurate are achieved through a combination of advanced spectroscopic methods. These techniques provide insights beyond simple identification, revealing details about the molecule's three-dimensional structure, vibrational modes, fragmentation patterns, and electronic properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound in solution and solid states. While basic ¹H and ¹³C NMR are used for routine identification, advanced techniques provide deeper insights into its conformational dynamics.
Studies on similar long-chain ascorbyl esters, such as ascorbyl oleate (B1233923) and palmitate, offer a framework for understanding the NMR characteristics of this compound. nih.gov For instance, the ¹H-NMR spectrum of ascorbyl oleate in DMSO-d₆ shows distinct peaks for the hydroxyl groups on the ascorbic acid moiety at approximately 11.10 ppm and 8.41 ppm. nih.gov The protons of the ascorbyl ring and the laurate chain can be unambiguously assigned using two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These methods reveal the connectivity between protons and carbons, confirming the esterification at the C-6 position of the ascorbic acid ring.
Solid-state NMR studies on ascorbyl dodecanoate (B1226587) (this compound) have been particularly insightful for understanding its behavior in different phases. These studies have investigated the dynamic properties of both the surfactant chains and the water molecules in coagel and gel phases, revealing how the molecular mobility of different parts of the this compound molecule changes with temperature and hydration.
| Technique | Information Gained for this compound Analogs |
| ¹H NMR | Chemical shifts of hydroxyl, ring, and acyl chain protons. |
| ¹³C NMR | Confirmation of esterification at C-6 and characterization of carbon skeleton. |
| COSY | Correlation of vicinal protons, establishing connectivity within the ascorbyl and lauryl moieties. |
| HSQC | Correlation of protons to their directly attached carbons, aiding in unambiguous signal assignment. |
| Solid-State NMR | Dynamic properties of the molecule in different physical states (coagel and gel phases). |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The FT-IR spectrum of ascorbyl esters is characterized by several key absorption bands. For ascorbyl oleate, a prominent band around 1733 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. nih.gov The olefinic structure can also be identified by a peak at approximately 3006 cm⁻¹. nih.gov In this compound, similar characteristic peaks would be expected, with the C=O stretch of the ester being a key diagnostic band. The broad O-H stretching vibrations from the hydroxyl groups on the ascorbic acid ring are also prominent features in the IR spectrum.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. edinst.commdpi.com For ascorbic acid, strong Raman scattering is observed for C-O bending, C=C stretching, and C-H stretching modes. spectroscopyonline.com In this compound, the Raman spectrum would be expected to show characteristic bands for the C-C backbone of the lauryl chain, as well as vibrations from the ascorbic acid moiety. The combination of IR and Raman data allows for a more complete vibrational assignment.
| Spectroscopic Technique | Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Based on Analogs) |
| FT-IR | Ester C=O stretch | 1733 nih.gov |
| FT-IR | O-H stretch | Broad band ~3200-3500 |
| FT-IR | C-H stretch (alkyl) | ~2850-2960 |
| Raman | C=C stretch (ascorbyl ring) | ~1650-1670 spectroscopyonline.com |
| Raman | C-O bending | ~1124 spectroscopyonline.com |
| Raman | C-C skeletal vibrations (lauryl chain) | Various bands in the fingerprint region |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns. acdlabs.com Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing thermally labile molecules like this compound. karazin.ua
In ESI-MS analysis of ascorbyl esters, the protonated molecule [M+H]⁺ is typically observed. For ascorbyl oleate, this peak is found at m/z 439.3. nih.gov For this compound (C₁₈H₃₀O₇), the expected m/z for the protonated molecule would be approximately 359.2. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide valuable structural information.
The fragmentation of ascorbyl esters typically involves the cleavage of the ester bond. libretexts.org This would result in fragment ions corresponding to the ascorbic acid moiety and the lauric acid moiety. For example, in the negative ion mode ESI-MS of ascorbic acid, a deprotonated molecular ion [M-H]⁻ at m/z 175 is observed, along with fragment ions at m/z 115 and 87. crimsonpublishers.com Similar fragmentation pathways would be expected for this compound, allowing for the confirmation of both the ascorbic acid and lauryl components of the molecule. Studies on ascorbyl palmitate have shown the formation of protonated and cationized molecules, as well as clusters, in ESI experiments. karazin.ua
| Ionization Technique | Observed Ion Species (Expected for this compound) | Key Fragmentation Pathways |
| ESI-MS (Positive Mode) | [M+H]⁺ (m/z ~359.2), [M+Na]⁺ | Cleavage of the ester bond, loss of water from the ascorbyl moiety. |
| ESI-MS (Negative Mode) | [M-H]⁻ (m/z ~357.2) | Fragmentation of the ascorbyl ring, loss of the lauryl chain. |
| MS/MS of [M+H]⁺ | Fragments corresponding to the protonated ascorbic acid and lauric acid moieties. | Neutral loss of lauric acid, fragmentation of the ascorbic acid ring. |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. du.edu.eg The chromophore in this compound is the en-diol system of the ascorbic acid lactone ring. L-ascorbic acid in aqueous solution exhibits a strong absorption maximum around 245 nm at acidic pH, which shifts to around 265 nm upon deprotonation to the ascorbate (B8700270) monoanion. tandfonline.com These absorptions are attributed to π → π* transitions within the conjugated system. du.edu.eg
Studies on this compound, often in the context of formulations, show strong absorption bands in the UV region. For example, in aqueous suspensions, this compound and other ascorbyl esters show a strong absorption band centered between 248–268 nm, depending on the pH. nih.gov The esterification with lauric acid does not significantly alter the primary chromophore, so the electronic transitions are expected to be similar to those of ascorbic acid itself. The long alkyl chain of the laurate moiety is transparent in the UV-Vis region.
| Electronic Transition | Chromophore | Approximate λmax (nm) |
| π → π* | Conjugated en-diol system of the ascorbyl ring | 248-268 nih.gov |
Stereochemical Considerations and Chiral Analysis
This compound possesses two stereocenters in the ascorbic acid moiety, specifically at the C4 and C5 positions. The naturally occurring and most biologically active form is L-ascorbic acid. Therefore, the stereochemistry of the starting material dictates the stereochemistry of the final this compound product.
Determination of Enantiomeric Purity and Configuration
Ensuring the enantiomeric purity of this compound is crucial, as different stereoisomers can have different biological activities. The enantiomeric excess (ee) is a measure of this purity. nih.gov Several analytical techniques can be employed to determine the enantiomeric purity of chiral compounds like this compound. libretexts.org
One common method involves the use of chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase. libretexts.org The enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Another powerful technique is NMR spectroscopy using chiral solvating agents or chiral derivatizing agents. asdlib.org In the presence of a chiral solvating agent, the enantiomers of this compound form transient diastereomeric complexes that have slightly different NMR spectra. This allows for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric excess. Alternatively, reaction with a chiral derivatizing agent forms stable diastereomers which can be distinguished by standard NMR.
| Analytical Method | Principle | Outcome |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. libretexts.org | Separation of enantiomers, allowing for quantification and determination of enantiomeric excess. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. asdlib.org | Integration of signals provides the ratio of enantiomers and thus the enantiomeric excess. |
| NMR with Chiral Derivatizing Agents | Formation of stable diastereomers with distinguishable NMR spectra. | Quantification of diastereomers to determine the original enantiomeric composition. |
Impact of Stereochemistry on Molecular Interactions
The stereochemistry of this compound is inherited directly from its L-ascorbic acid precursor and is fundamental to its molecular behavior and interactions. The molecule retains two specific stereocenters from the natural L-ascorbic acid, with a configuration of (2S, 2R). nih.gov This specific spatial arrangement is not merely a structural detail but is crucial for the compound's physicochemical properties and its interactions in biological and chemical systems.
The defined stereochemistry of the hydrophilic ascorbate head dictates how it orients itself and interacts with other polar molecules, particularly water, through hydrogen bonding. The hydroxyl groups on the furan (B31954) ring, positioned in a specific three-dimensional arrangement, are key to these interactions. researchgate.net In aqueous environments, the amphiphilic nature of this compound, driven by its distinct polar head and nonpolar tail, leads to self-assembly into organized nanostructures like micelles or lamellar liquid crystals. nih.govdoi.org The precise geometry of the chiral centers influences the packing of these molecules, affecting the stability and characteristics of the resulting aggregates. nih.gov Any alteration in this stereochemistry would fundamentally change the shape of the polar head, leading to different intermolecular hydrogen bonding networks and, consequently, different self-assembly behaviors and interaction profiles with other molecules.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of molecules like this compound at an atomic level. unipd.it These methods allow for the exploration of electronic structures, molecular motion, and potential interactions with biological targets, providing insights that complement experimental data. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties and antioxidant activity of ascorbic acid and its derivatives. researchgate.netacs.org For ascorbyl esters, these calculations help predict reactivity, such as the ability to donate a hydrogen atom to neutralize free radicals. acs.org
Studies on similar molecules like ascorbyl 6-palmitate (AA6P) show that the antioxidant capacity is primarily associated with the enediol group (-C(OH)=C(OH)-) of the lactone ring, which is preserved in this compound. acs.orgwikipedia.org DFT calculations can determine the Bond Dissociation Enthalpy (BDE) for the hydroxyl groups, indicating which hydrogen atom is most easily donated. For ascorbic acid and its esters, the hydroxyl groups on the lactone ring are the most likely reaction sites for quenching free radicals. acs.org Theoretical calculations have shown that while esterification of ascorbic acid enhances stability, it may slightly decrease the intrinsic antioxidant capacity compared to the parent molecule in aqueous solvents. acs.org The electronic structure, including the distribution of electron density and the energies of molecular orbitals (like HOMO and LUMO), can be calculated to understand the molecule's susceptibility to nucleophilic or electrophilic attack. nih.govresearchgate.net
Table 2: Theoretical Antioxidant Mechanism Analysis
| Antioxidant Mechanism | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred to a free radical. | Considered the most probable mechanism for ascorbic acid and its derivatives based on BDE calculations. acs.org |
| Single Electron Transfer followed by Proton Transfer (SET-PT) | An electron is first transferred, followed by a proton. | Another possible pathway, its favorability can be assessed by calculating ionization potentials. researchgate.net |
This table is based on DFT studies of ascorbic acid and its derivatives. researchgate.netacs.org
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org For a molecule like this compound, MD simulations can reveal its conformational flexibility, solvation properties, and behavior within different environments, such as in water or at an oil-water interface. nih.govresearchgate.net
By simulating the interactions between this compound and surrounding solvent molecules, MD can illustrate how the long laurate tail adopts various conformations, from extended to folded, and how the molecule orients itself to minimize unfavorable interactions. These simulations can predict the formation of aggregates like micelles, providing details on their size, shape, and internal structure. doi.org For instance, MD studies on ascorbic acid have been used to understand its solvation and diffusion in different solvents. nih.gov Similar simulations for this compound would shed light on the dynamic behavior of its hydrophilic head and hydrophobic tail, which is crucial for its function as a surfactant and for its penetration into lipid membranes. The simulations can also provide insights into the stability of the molecule's conformation when interacting with other molecules. nih.gov
Docking Studies with Model Biological Systems (Purely Theoretical/Computational)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In a purely theoretical context, docking studies can be used to hypothesize how this compound might interact with the active sites of enzymes or the binding pockets of proteins. rasayanjournal.co.in
While specific docking studies on this compound are not widely published, the methodology has been extensively applied to ascorbic acid and its other derivatives to explore their potential interactions with biological targets. nih.govmdpi.comnih.gov For example, docking has been used to study the binding of ascorbic acid to proteins like the UlaA transporter and to compare the binding of novel antioxidant compounds to enzymes like cytochrome c peroxidase, using ascorbic acid as a reference. nih.govmdpi.com
A theoretical docking study of this compound could be performed with a model enzyme involved in oxidative stress, such as a peroxidase or a lipoxygenase. acs.orgnih.gov The study would involve computationally placing the this compound molecule into the enzyme's active site and calculating a "binding score" that estimates the binding affinity. The results would show the likely binding pose, identifying key intermolecular interactions such as hydrogen bonds between the ascorbate head and amino acid residues, and hydrophobic interactions between the laurate tail and nonpolar regions of the enzyme. mdpi.com Such a study could generate hypotheses about how this compound might act as an enzyme inhibitor or substrate, guiding future experimental research. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Ascorbic acid |
| Ascorbyl dipalmitate |
| This compound |
| Ascorbyl palmitate |
| Ascorbyl stearate (B1226849) |
| Calcium ascorbate |
| Cytochrome c peroxidase |
| Lauric acid |
| Lipoxygenase |
| Peroxidase |
| Potassium ascorbate |
| Sodium ascorbate |
Biochemical Mechanisms and in Vitro/ex Vivo Interaction Studies
Elucidation of Antioxidant Mechanisms at the Molecular and Cellular Level
The antioxidant activity of ascorbyl laurate is multifaceted, involving direct radical scavenging, inhibition of lipid peroxidation, chelation of pro-oxidant metal ions, and interaction with various reactive oxygen and nitrogen species. These mechanisms collectively contribute to its protective effects against oxidative damage at a molecular and cellular level.
This compound, like its parent compound ascorbic acid, is a potent radical scavenger. researchgate.net Its primary mechanism involves the donation of a hydrogen atom from the enediol group of the ascorbyl ring to neutralize free radicals. This process results in the formation of a relatively stable ascorbyl radical, which can then undergo further reactions to non-radical species. mdpi.com
The general radical scavenging pathway can be represented as: Asc-OH + R• → Asc-O• + RH where Asc-OH is this compound and R• is a free radical.
The lipophilic laurate chain facilitates the positioning of the antioxidant moiety in lipid environments, where it can effectively intercept lipid-based radicals such as alkylperoxyl radicals (ROO•). mdpi.com While the antioxidant activity of this compound is well-established, specific kinetic data for its reaction with various radicals is not as extensively documented as for ascorbic acid. However, studies on similar 6-O-alkanoyl-ascorbic acids suggest that the antioxidant activity is often comparable to or even better than that of ascorbic acid and tocopherols (B72186), both in vitro and in vivo. researchgate.net The antioxidant performance of this compound can be influenced by the system it is in. For instance, in micellar systems, this compound has been shown to retain a significant portion of its antioxidant activity compared to unmodified L-ascorbic acid.
Table 1: Radical Scavenging Activity of Ascorbic Acid Derivatives
| Compound | Antioxidant Activity Retention in Micelles (compared to L-ascorbic acid) | Reference |
|---|---|---|
| This compound (ASC12) | 40% | |
| Ascorbyl myristate (ASC14) | 34% | |
| Ascorbyl decanoate (B1226879) (ASC10) | ~50% |
A key aspect of this compound's antioxidant function is its ability to inhibit lipid peroxidation, a chain reaction that can cause significant damage to cell membranes. Its amphiphilic structure allows it to localize at the oil-water interface of emulsions and within lipid bilayers of model membranes like liposomes and micelles. researchgate.netsnu.ac.kr This strategic positioning enables it to effectively intercept lipid peroxyl radicals, thereby breaking the chain of peroxidation. snu.ac.kr
In studies using model systems such as linoleic acid micelles, ascorbic acid derivatives have demonstrated the ability to retard lipid peroxidation. researchgate.netmdpi.com For example, erythorbyl laurate, an isomer of this compound, was found to be more effective at retarding lipid oxidation in an emulsion system than its water-soluble counterpart, erythorbic acid, due to its concentration at the oil-water interface. researchgate.net While ascorbic acid itself can sometimes act as a pro-oxidant in the presence of metal ions, its ester derivatives like this compound are generally considered effective inhibitors of lipid peroxidation. mdpi.comnih.gov
Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. This compound, through its ascorbic acid moiety, possesses the ability to chelate these metal ions, thereby reducing their pro-oxidant activity. mdpi.comresearchgate.net The carboxyl group and the enediol system of the ascorbate (B8700270) ring can participate in forming complexes with metal ions. researchgate.net
This compound can interact with and neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS include species like the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), while RNS include species like nitric oxide (NO•) and peroxynitrite (ONOO⁻). worldhealthexpo.comcore.ac.uk
The ascorbic acid portion of the molecule is known to be an efficient scavenger of these reactive species. worldhealthexpo.comresearchgate.net For instance, it can reduce superoxide and peroxynitrite. core.ac.uk While high concentrations of vitamin C derivatives generally act as antioxidants to remove ROS, some studies have indicated a potential dual role, where at low concentrations, they might exacerbate oxidative stress under specific conditions, such as in the presence of nitrogen dioxide. nih.gov However, the predominant role of this compound is that of a protective antioxidant against a broad spectrum of ROS and RNS. core.ac.ukfrontiersin.org
Chelation of Transition Metal Ions and Redox Modulation
Interaction with Model Biological Membranes and Lipid Systems
The laurate tail of this compound confers lipophilic properties, enabling it to interact with and integrate into lipid structures, a key feature distinguishing it from the water-soluble ascorbic acid.
Due to its amphiphilic nature, this compound readily partitions into lipid environments. researchgate.net In aqueous solutions, these molecules can self-assemble into various structures, including micelles and lamellar phases, depending on factors like concentration and pH. nih.gov
When introduced to model membrane systems like phospholipid vesicles (liposomes), this compound integrates into the lipid bilayer. researchgate.netnih.gov The hydrophobic lauryl chain inserts into the nonpolar core of the bilayer, while the polar ascorbic acid headgroup remains oriented towards the aqueous phase. researchgate.net This incorporation can alter the physical properties of the membrane. Studies with related ascorbyl alkyl esters have shown that their integration can affect the structural integrity, fluidity, and permeability of phospholipid bilayers. researchgate.net For instance, ascorbyl myristate (ASC14) was found to be efficient in destabilizing the membrane structure of liposomes, leading to vesicle content leakage. researchgate.net The ability to penetrate into lipid bilayers is significant, as it allows the antioxidant moiety to be positioned precisely where lipid-soluble radicals are generated, enhancing its protective efficacy.
Impact on Membrane Fluidity and Permeability (in vitro)
This compound, an amphiphilic derivative of L-ascorbic acid, has been shown to interact with and modify the properties of phospholipid bilayers, which serve as models for biological membranes. researchgate.net These interactions can lead to changes in membrane fluidity and permeability.
Studies on L-ascorbic acid alkyl esters, including this compound (ASC12), have demonstrated their ability to alter the structural integrity and rheological properties of phospholipid membranes. researchgate.net While this compound was found to be the least membrane-disturbing compound compared to its longer-chain counterparts like ascorbyl myristate (ASC14) and ascorbyl palmitate (ASC16), it still participates in modifying membrane characteristics. researchgate.net Its interaction is considered more superficial compared to longer-chain derivatives. researchgate.net The general principle is that these amphiphilic molecules distribute themselves within the hydrophobic part of the bilayer, thereby modifying the membrane's fluidity and other properties. researchgate.net
Factors such as temperature and the specific composition of the lipid membrane can influence the extent of these effects. conductscience.com An increase in temperature generally leads to greater membrane permeability due to the loosening of phospholipid structures. conductscience.com
Liposomal Association and Distribution Studies
This compound's amphiphilic nature facilitates its association with and distribution within liposomes, which are vesicular structures composed of lipid bilayers. These liposomes are often used as model systems to study drug-membrane interactions and as nanocarriers for substance delivery. researchgate.nettandfonline.com
When incorporated into liposomal formulations, this compound, like other L-ascorbic acid alkyl esters, partitions into the phospholipid bilayer. researchgate.net The laurate tail, being lipophilic, embeds into the hydrophobic core of the membrane, while the ascorbic acid head group remains closer to the aqueous interface. This positioning within the membrane is crucial for its function and its influence on the liposome's physical characteristics. researchgate.net
Studies have shown that the incorporation of ascorbyl esters can affect the stability and permeability of the liposomal delivery system. tandfonline.com For example, the addition of L-ascorbyl palmitate (a related compound) to liposomes was found to increase their surface negative charge and lead to more compactly ordered and rigid phospholipid bilayers. researchgate.net While specific quantitative distribution coefficients for this compound in various liposomal systems are not extensively detailed in the provided context, the general behavior of its association is well-established. The efficiency of encapsulation and the stability of the resulting liposomes are key areas of investigation. researchgate.netufn.edu.br
The development of liposomal formulations containing vitamin C derivatives like 3-O-ethyl-L-ascorbic acid, which also involves co-formulants such as polyglyceryl-10 laurate, highlights the utility of these structures for enhancing interaction with biological membranes. tandfonline.com The successful encapsulation of ascorbyl palmitate into liposomes, with high entrapment efficiency, further demonstrates the feasibility and potential benefits of such systems. mdpi.com
Modulation of Cellular Pathways in Isolated Cell Cultures (Non-Clinical Focus)
Influence on Cellular Redox Homeostasis Markers
This compound, as a derivative of ascorbic acid, is anticipated to influence cellular redox homeostasis in isolated cell cultures. Ascorbic acid is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and regenerate other antioxidants like α-tocopherol (vitamin E). nih.govsigmaaldrich.com This activity helps to maintain the intracellular redox balance and minimize oxidative damage to cellular components. nih.gov
In vitro studies have shown that high doses of vitamin C can induce pro-oxidant effects, leading to the generation of hydrogen peroxide and subsequent oxidative stress in cancer cells. nih.gov However, in non-cancerous cells and under physiological conditions, its primary role is antioxidative. It helps protect against lipid peroxidation and maintains the reduced state of essential molecules. sigmaaldrich.combrieflands.com The presence of the laurate ester in this compound allows for its incorporation into cellular membranes, potentially localizing its antioxidant effects to these lipid-rich environments. atamanchemicals.com
The cellular redox state is a delicate balance between pro-oxidants and antioxidants. nih.gov Ascorbate participates in this balance by donating electrons, thereby neutralizing free radicals. encyclopedia.pub It can also influence the expression and activity of antioxidant enzymes, which are crucial for managing ROS levels. mdpi.comfrontiersin.org For instance, ascorbic acid has been shown to affect the activity of enzymes like catalase and glutathione (B108866) peroxidase in different cell types under oxidative stress. mdpi.com
Interaction with Specific Cellular Components and Enzymes
Ascorbic acid, the active moiety of this compound, is known to interact with various cellular components and enzymes. It serves as a cofactor for a range of enzymes, particularly dioxygenases, which are involved in fundamental cellular processes. nih.gov These enzymes require a reduced metal ion (like Fe2+) at their active site, and ascorbic acid helps maintain this reduced state, ensuring optimal enzyme activity. nih.gov
Examples of enzymes that depend on ascorbic acid include those involved in the synthesis of collagen and carnitine. fao.orgresearchtrends.net While direct studies on this compound's interaction with these specific enzymes are not detailed, its hydrolysis to ascorbic acid would make it a source for this essential cofactor. researchgate.net
Furthermore, ascorbic acid has been reported to inhibit the activity of certain enzymes in vitro, such as pancreatic α-amylase. frontiersin.org This suggests that its derivatives could also modulate enzymatic activities within the cellular environment. The lipophilic nature of this compound allows it to penetrate cell membranes, where it can be hydrolyzed to release ascorbic acid. researchgate.net This intracellular release can then influence the function of various enzymes and cellular pathways.
Cytoprotective Effects in Oxidative Stress Models (in vitro)
This compound is expected to exhibit cytoprotective effects in in vitro models of oxidative stress, primarily through the antioxidant actions of its ascorbic acid component. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage lipids, proteins, and DNA, leading to cellular dysfunction and death. scielo.brscielo.br
Ascorbic acid provides protection against oxidative damage by directly scavenging ROS and by regenerating other antioxidants, such as vitamin E, which is crucial for protecting lipid membranes from peroxidation. nih.govsigmaaldrich.com In vitro studies have demonstrated that ascorbic acid can protect cells against oxidative damage induced by various stressors, including UV radiation. mdpi.comnih.gov For instance, in skin fibroblast cultures, ascorbic acid has been shown to reduce the levels of lipid peroxidation products and prevent the formation of protein adducts caused by oxidative stress. nih.gov
The combination of ascorbic acid with other antioxidants, like rutin, has been shown to have a synergistic protective effect against UV-induced damage in fibroblasts. nih.govresearchgate.netnih.gov Lipophilic derivatives of ascorbic acid, such as ascorbyl palmitate, have also been found to protect endothelial cells from lipid peroxide-induced injury. nih.gov Given its amphiphilic nature, this compound can incorporate into cell membranes, providing localized protection against lipid peroxidation, a key event in oxidative cell injury. atamanchemicals.com
Enzymatic Biotransformation and Metabolic Pathways (Non-Human Specific)
The enzymatic biotransformation of this compound primarily involves the hydrolysis of the ester bond, releasing ascorbic acid and lauric acid. This process can be catalyzed by various lipases and esterases. cir-safety.org In vitro studies using guinea pig tissue homogenates (a mixture of small intestine and pancreas) have demonstrated the enzymatic hydrolysis of ascorbyl palmitate, a related compound, yielding ascorbic acid. cir-safety.orgcir-safety.org This suggests that similar enzymatic pathways would be responsible for the breakdown of this compound in biological systems.
The synthesis of ascorbyl esters can also be achieved enzymatically, often using lipases in a controlled environment to ensure regioselectivity. cir-safety.org This enzymatic synthesis mirrors the reverse reaction of the metabolic breakdown.
Once hydrolyzed, the released ascorbic acid enters the body's vitamin C pool and participates in its numerous biochemical functions. brieflands.com Lauric acid, a medium-chain fatty acid, is metabolized through fatty acid oxidation pathways.
In some microorganisms, L-ascorbate can be used as a carbon source through specific catabolic pathways. For example, the bacterium Ralstonia eutropha possesses a novel pathway to metabolize L-ascorbate, involving oxidation, ring-opening, and a series of enzymatic transformations to ultimately yield α-ketoglutarate, which can enter central metabolism. nih.gov While this is a bacterial pathway, it illustrates the diverse metabolic fates of ascorbic acid in different biological systems.
The ability of hydrophobic ascorbic acid precursors to pass through cell membranes and then be enzymatically hydrolyzed within the cell to regenerate ascorbic acid is a key aspect of their biological activity. researchgate.netnih.gov
Table of Research Findings on this compound and Related Compounds
| Section | Key Finding | Compound(s) Studied | Model System | Reference |
|---|---|---|---|---|
| 4.2.2. Impact on Membrane Fluidity and Permeability | Alters structural integrity and rheological properties of phospholipid membranes, though less disturbing than longer-chain esters. | This compound (ASC12), Ascorbyl myristate (ASC14), Ascorbyl palmitate (ASC16) | Phospholipid vesicles (in vitro) | researchgate.net |
| 4.2.3. Liposomal Association and Distribution | Associates with and partitions into liposomal bilayers due to its amphiphilic nature. | This compound, Ascorbyl palmitate | Liposomes (in vitro) | researchgate.netmdpi.com |
| 4.3.1. Influence on Cellular Redox Homeostasis Markers | Expected to act as an antioxidant, scavenging ROS and regenerating other antioxidants like vitamin E. | Ascorbic Acid and its derivatives | Isolated cell cultures (in vitro) | nih.govsigmaaldrich.comnih.gov |
| 4.3.2. Interaction with Specific Cellular Components and Enzymes | Acts as a cofactor for dioxygenases after hydrolysis to ascorbic acid. | Ascorbic Acid | Enzyme assays (in vitro) | nih.govfao.org |
| 4.3.3. Cytoprotective Effects in Oxidative Stress Models | Protects cells from oxidative damage by scavenging ROS and preventing lipid peroxidation. | Ascorbic Acid, Ascorbyl palmitate | Skin fibroblasts, endothelial cells (in vitro) | mdpi.comnih.govnih.gov |
| 4.4. Enzymatic Biotransformation and Metabolic Pathways | Undergoes enzymatic hydrolysis by esterases/lipases to release ascorbic acid and lauric acid. | Ascorbyl palmitate | Guinea pig tissue homogenates (in vitro) | cir-safety.orgcir-safety.org |
Esterase-Mediated Hydrolysis in Model Biological Systems
While direct in vitro studies exclusively detailing the esterase-mediated hydrolysis of this compound are not extensively documented in publicly available literature, the established biochemical pathway for ascorbyl esters provides a strong framework for understanding its metabolism. Fatty acid esters of ascorbic acid are known to undergo enzymatic hydrolysis in physiological systems, a process catalyzed by esterase enzymes. researchgate.net This reaction cleaves the ester bond, releasing L-ascorbic acid and the corresponding fatty acid. In the case of this compound, the hydrolysis products are L-ascorbic acid and lauric acid.
Studies on analogous compounds, such as ascorbyl palmitate, support this metabolic route. For instance, research using guinea pig tissue homogenates, which contain a mixture of esterases from the small intestine and pancreas, demonstrated the enzymatic hydrolysis of ascorbyl palmitate, yielding ascorbic acid. cir-safety.orgcir-safety.org The yield of ascorbic acid from ascorbyl palmitate in these models was reported to be 80%. cir-safety.orgcir-safety.org It is well-established that most ascorbyl palmitate is broken down into palmitate and ascorbic acid in the human digestive tract before absorption. oregonstate.edu This principle of esterase-catalyzed hydrolysis is fundamental to the biological activity of ascorbyl esters, as it liberates the biologically active L-ascorbic acid.
In the context of topical application, skin contains various esterases that are capable of hydrolyzing ester prodrugs to their active forms. nih.gov Ascorbyl esters are designed to penetrate the skin, where they are expected to be converted to ascorbic acid by these cutaneous enzymes. nih.gov Although specific data on the kinetics of this compound hydrolysis by skin esterases is limited, the general consensus is that these derivatives serve as precursors that are metabolized within the skin to release ascorbic acid. cir-safety.org
Table 1: Summary of Findings on the Enzymatic Hydrolysis of Ascorbyl Esters in Model Systems
| Ascorbyl Ester Studied | Model System | Enzyme Type | Primary Hydrolysis Products | Key Findings | Citation |
|---|---|---|---|---|---|
| Ascorbyl Palmitate | Guinea Pig Tissue Homogenates (Small Intestine and Pancreas) | Esterases | Ascorbic Acid, Palmitic Acid | Demonstrated 80% yield of ascorbic acid. | cir-safety.orgcir-safety.org |
| Ascorbyl Palmitate | Human Digestive Tract (Inferred) | Esterases | Ascorbic Acid, Palmitic Acid | Hydrolyzed before absorption. | oregonstate.edu |
| General Fatty Acid Ascorbyl Esters | Physiological Systems | Esterases/Lipases | Ascorbic Acid, Corresponding Fatty Acid | General mechanism of action for this class of compounds. | researchgate.netnih.gov |
| Ascorbyl Glucoside | Human Skin (In Vivo) | Metabolic Enzymes | Ascorbic Acid | Absorbed percutaneously and converted to ascorbic acid. | cir-safety.org |
Characterization of Biotransformation Products
Following the initial hydrolysis of this compound to L-ascorbic acid and lauric acid, the subsequent biotransformation focuses on the metabolism of L-ascorbic acid. The degradation of L-ascorbic acid has been well-characterized and proceeds through several key intermediates.
The primary and initial step in the catabolism of L-ascorbic acid is its oxidation to dehydroascorbic acid (DHA). oup.comwikipedia.org This conversion can occur non-enzymatically or be facilitated by enzymes like ascorbate oxidase. DHA is a relatively unstable molecule in aqueous solutions and can be further hydrolyzed. wikipedia.org
The irreversible hydrolysis of the lactone ring in DHA leads to the formation of 2,3-diketo-L-gulonic acid (DKG). wikipedia.orgresearchgate.net DKG is biologically inactive and represents a significant step in the degradation pathway. Subsequent degradation of DKG can lead to the formation of smaller molecules through cleavage of its carbon skeleton. The primary metabolites identified from this breakdown are oxalic acid and L-threonic acid. oup.comwikipedia.org Other metabolites that have been noted in smaller quantities include xylonate and lyxonate. oregonstate.edu
Table 2: Characterized Biotransformation Products of L-Ascorbic Acid
| Precursor Compound | Metabolite | Metabolic Pathway Step | Citation |
|---|---|---|---|
| L-Ascorbic Acid | Dehydroascorbic Acid (DHA) | Initial oxidation product. | oup.comwikipedia.org |
| Dehydroascorbic Acid (DHA) | 2,3-Diketogulonic Acid (DKG) | Irreversible hydrolysis of the lactone ring. | wikipedia.orgresearchgate.net |
| 2,3-Diketogulonic Acid (DKG) | Oxalic Acid | Cleavage of the carbon skeleton. | oup.comwikipedia.org |
| 2,3-Diketogulonic Acid (DKG) | L-Threonic Acid | Cleavage of the carbon skeleton. | oup.comwikipedia.org |
| L-Ascorbic Acid Metabolites | Xylonate | Trace metabolite. | oregonstate.edu |
| L-Ascorbic Acid Metabolites | Lyxonate | Trace metabolite. | oregonstate.edu |
Chemical Stability, Degradation Kinetics, and Preservation Strategies
Comprehensive Analysis of Degradation Pathways and Mechanisms
Ascorbyl laurate's degradation is a multifaceted process involving several chemical reactions that can occur simultaneously or sequentially, influenced by environmental factors. The primary pathways of degradation are oxidative, hydrolytic, photolytic, and thermal.
The oxidative degradation of the ascorbic acid moiety in this compound is a primary cause of its instability. researchgate.net This process is significantly influenced by the presence of oxygen, transition metal ions, and the pH of the medium. researchgate.net The initial step in the aerobic degradation of ascorbic acid involves its oxidation to dehydroascorbic acid (DHA). researchgate.netnih.govresearchgate.net This reaction can be catalyzed by metal ions such as Cu²⁺ and Fe²⁺. researchgate.net
The degradation doesn't stop at DHA. Under aerobic conditions, DHA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid (DKG). nih.govresearchgate.netmdpi.com Subsequent degradation of DKG can lead to the formation of various smaller molecules, including L-xylosone, 2-furoic acid, and furfural (B47365). nih.govresearchgate.netmdpi.com Furfural, in particular, can participate in browning reactions, leading to discoloration. nih.gov The oxidative degradation pathways are complex and can result in a mixture of products, including L-threonic acid and oxalic acid. mdpi.comnih.gov
It's important to note that the presence of the laurate ester group can influence the susceptibility of the ascorbic acid core to oxidation. While the fundamental mechanism mirrors that of ascorbic acid, the lipophilic nature of the laurate chain may affect its interaction with oxidative species in different phases (e.g., in emulsions).
This compound, being an ester, is susceptible to hydrolysis, which cleaves the ester bond to yield ascorbic acid and lauric acid. mdpi.com The rate of this hydrolysis is highly dependent on the pH of the solution. mdpi.com Generally, ester hydrolysis is catalyzed by both acids and bases.
Under acidic conditions, the hydrolysis rate is typically slower. However, as the pH increases and becomes more alkaline, the rate of hydrolysis significantly increases. mdpi.com This is because the hydroxide (B78521) ion is a more potent nucleophile than water for attacking the ester's carbonyl carbon.
The stability of the ascorbic acid released upon hydrolysis is also pH-dependent. Ascorbic acid itself is unstable in alkaline conditions, readily undergoing oxidation. nih.govmdpi.com In acidic solutions, particularly under anaerobic conditions, ascorbic acid can dehydrate and hydrolyze to form furfural and carbon dioxide, with the maximum degradation rate observed around pH 4.1. mdpi.com Conversely, under aerobic conditions in acidic solutions, the degradation of dehydroascorbic acid can lead to the formation of 2-furoic acid and 3-hydroxy-pyrone. nih.gov Ascorbic acid generally exhibits maximum stability in the pH range of 5 to 6. cabidigitallibrary.org
Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the degradation of this compound. researchgate.netwalshmedicalmedia.com The ascorbic acid portion of the molecule absorbs UV radiation, which can lead to the formation of excited states and free radicals, thereby initiating and accelerating degradation. nih.govhomepublishing.com.br
The photolytic degradation of ascorbic acid, and by extension this compound, often follows first-order kinetics. walshmedicalmedia.com The primary products of photolytic degradation are similar to those of oxidative degradation, including dehydroascorbic acid and 2,3-diketogulonic acid. cabidigitallibrary.orgwalshmedicalmedia.com The rate of photolysis is influenced by factors such as the pH of the medium and the viscosity. walshmedicalmedia.com For instance, the ionized form of ascorbic acid (ascorbyl anion), which is more prevalent at higher pH values, is more susceptible to photo-degradation. nih.govcabidigitallibrary.org
Elevated temperatures significantly increase the rate of this compound degradation. myfoodresearch.comresearchgate.netdiva-portal.org The degradation of ascorbic acid, the core of this compound, typically follows first-order kinetics during thermal processing. dergipark.org.trscielo.br The rate of degradation is highly dependent on the temperature, with higher temperatures leading to faster degradation. myfoodresearch.comdergipark.org.tr
Thermal degradation is a complex process influenced by other factors like pH and the presence of oxygen. nih.govmyfoodresearch.com Even at temperatures where oxygen solubility is low, the presence of dissolved oxygen can have a greater impact on ascorbic acid degradation than the temperature itself. nih.gov
The products of thermal degradation of ascorbic acid include furfural, 2-furoic acid, and 3-hydroxy-2-pyrone. nih.gov Furfural can further react to cause browning, which is a common issue in heat-treated products containing ascorbic acid. nih.gov The activation energy for the thermal degradation of ascorbic acid has been reported to be in the range of 35.9 to 94.0 kJ/mol in various systems. scielo.br
Photolytic Degradation Pathways
Factors Influencing this compound Chemical Stability
The stability of this compound is not solely an intrinsic property but is heavily influenced by a range of external factors. Key among these are pH, temperature, and the ionic strength of the surrounding medium. A comprehensive understanding of these influences is critical for the formulation and storage of products containing this compound.
pH: The pH of the medium is a critical determinant of this compound's stability due to its influence on both hydrolytic and oxidative degradation pathways. mdpi.comscielo.br As an ester, this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Generally, the rate of hydrolysis increases significantly in alkaline conditions. mdpi.com The stability of the ascorbic acid moiety itself is also pH-dependent. Ascorbic acid is known to be unstable in alkaline solutions, where it is readily oxidized. nih.govmdpi.com Conversely, in acidic solutions, while more stable against oxidation, it can undergo anaerobic degradation. mdpi.com Studies on ascorbic acid have shown that maximum stability is often observed in the pH range of 5 to 6. cabidigitallibrary.org For topical formulations, maintaining a pH below 4.0 has been suggested to enhance the stability of L-ascorbic acid. scielo.br
Temperature: Temperature has a profound effect on the degradation rate of this compound, with higher temperatures accelerating degradation. myfoodresearch.comresearchgate.netdiva-portal.org The degradation of ascorbic acid, and by extension its esters, generally follows first-order kinetics, and the rate constants increase with temperature according to the Arrhenius equation. dergipark.org.trscielo.br For example, the degradation of ascorbic acid in various systems has been shown to be significantly faster at higher temperatures (e.g., 80-100°C). myfoodresearch.com This acceleration is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions, thereby increasing the rates of oxidation, hydrolysis, and other degradation reactions. It has been noted that for ascorbic acid, temperature is a dominant factor determining its stability. nih.gov
Ionic Strength: The ionic strength of the medium can also influence the stability of this compound. The effect of ionic strength on the stability of ascorbyl esters is linked to its impact on the ionization state of the ascorbic acid moiety and the potential for "salting out" or "salting in" effects that can alter the effective concentration and reactivity of the compound and other species in solution. nih.govscielo.br For instance, the aggregation behavior of ascorbyl alkanoates in aqueous solutions, which can affect their stability, is strongly influenced by the ionic strength of the medium. nih.gov Studies on ascorbic acid have shown that its acid-base equilibria, which are fundamental to its stability, are influenced by the ionic strength of the solution. scielo.br The presence of salts can affect the surface pH of aggregated structures of ascorbyl esters, thereby influencing their ionization and stability. nih.gov
Interactive Data Table: Factors Influencing Ascorbic Acid Stability (as a proxy for this compound)
The following table summarizes the general effects of key environmental factors on the stability of ascorbic acid, which provides insights into the stability of its ester, this compound.
| Factor | Condition | General Effect on Stability | Primary Degradation Pathway Affected |
| pH | Low (Acidic, e.g., < 4) | Generally more stable against oxidation, but can undergo anaerobic degradation. mdpi.comscielo.br | Hydrolysis, Anaerobic Degradation |
| Neutral (e.g., ~7) | Less stable, prone to oxidation. nih.govmdpi.com | Oxidation | |
| High (Alkaline, e.g., > 8) | Highly unstable. nih.govmdpi.comcabidigitallibrary.org | Oxidation, Hydrolysis | |
| Temperature | Low (e.g., 4°C) | Increased stability. nih.gov | All pathways slowed |
| Room Temperature (e.g., 25°C) | Moderate stability, degradation occurs over time. nih.gov | All pathways proceed at a moderate rate | |
| High (e.g., > 40°C) | Significantly decreased stability, rapid degradation. mdpi.commyfoodresearch.comresearchgate.net | All pathways accelerated | |
| Oxygen | Aerobic (Presence of O₂) | Decreased stability. nih.govmyfoodresearch.com | Oxidative Degradation |
| Anaerobic (Absence of O₂) | Increased stability against oxidation. mdpi.commyfoodresearch.com | Anaerobic Degradation | |
| Light | UV Radiation | Decreased stability. nih.govwalshmedicalmedia.comhomepublishing.com.br | Photolytic Degradation |
| Dark Storage | Increased stability. nih.gov | - | |
| Metal Ions | Presence of Cu²⁺, Fe²⁺ | Decreased stability. researchgate.netmdpi.com | Catalyzed Oxidation |
| Ionic Strength | Increased Salt Concentration | Can influence aggregation and surface pH, affecting stability. nih.govscielo.br | Oxidation, Hydrolysis |
Effect of Light Exposure and Oxygen Concentration
Exposure to light and oxygen are significant contributors to the degradation of ascorbic acid and its derivatives. wikipedia.orgcaldic.com The oxidative degradation is accelerated by light, a process known as photo-oxidation, and by the presence of molecular oxygen (auto-oxidation). camlinfs.commdpi.com This process involves an initial reversible oxidation to dehydroascorbic acid, followed by an irreversible degradation into inactive compounds. caldic.com
While specific kinetic data for this compound is not extensively detailed in the provided results, the principles governing the stability of other ascorbic acid esters, like ascorbyl palmitate, are highly relevant. camlinfs.comcaldic.com The degradation generally follows first-order kinetics. nih.gov For instance, studies on ascorbyl palmitate in emulsions show significant degradation over time, which is exacerbated by storage at higher temperatures and exposure to light. caldic.com It is established that the stability of vitamin C is a major concern as it is one of the most labile vitamins, with oxidation being accelerated by light and oxygen. wikipedia.org To mitigate this, protective packaging and formulation strategies are essential.
Role of Trace Metals and Impurities
Trace metals, particularly transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of ascorbic acid and its derivatives. researchgate.netwikipedia.orgscirp.org These ions can facilitate Fenton-type reactions, which generate highly reactive hydroxyl radicals, thereby accelerating the degradation process. mdpi.comescholarship.org The catalytic degradation is particularly effective and can promote oxidation even in the absence of air. google.com
The presence of these metal ions can significantly increase the rate of decomposition, making their control crucial for maintaining the stability of formulations containing this compound. scielo.br Even at low concentrations, these impurities can have a substantial pro-oxidant effect. escholarship.orgnih.gov Therefore, the use of chelating agents, which sequester these metal ions and prevent them from participating in redox cycling, is a key strategy for stabilization. cabidigitallibrary.orgnih.gov
Impact of Solvent Systems and Matrix Components
Table 1: Factors Affecting this compound Degradation
| Factor | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Light (UV) | Decreases stability | Photo-oxidation, generation of reactive oxygen species (ROS). | wikipedia.orgmdpi.com |
| Oxygen | Decreases stability | Auto-oxidation, leading to dehydroascorbic acid and subsequent irreversible degradation. | wikipedia.orgcaldic.com |
| Trace Metals (Cu²⁺, Fe³⁺) | Significantly decreases stability | Catalysis of Fenton-type reactions, accelerating oxidative degradation. | wikipedia.orgscirp.orgescholarship.org |
| Solvent Polarity | More stable in lipophilic/non-polar media | Reduced interaction with water and pro-oxidative species in aqueous phases. | camlinfs.comgoogle.com |
| pH | Stability is pH-dependent | Degradation rate increases in alkaline conditions. | mdpi.comscielo.br |
Advanced Stabilization Strategies in Model Systems
To overcome the inherent instability of this compound, various advanced strategies have been developed and investigated in model systems. These approaches aim to protect the molecule from degradative environmental factors, thereby preserving its activity. camlinfs.comdermabien.comnih.gov
Development of Antioxidant Synergies for Enhanced Stability
A highly effective strategy for stabilizing this compound is to combine it with other antioxidants, creating a synergistic effect. dermabien.com The most well-documented synergy is with tocopherols (B72186) (Vitamin E). btsa.comnih.gov In this partnership, the tocopherol acts as the primary antioxidant, neutralizing free radicals by donating an electron. btsa.com The resulting oxidized tocopherol radical is then regenerated back to its active antioxidant form by this compound (or other ascorbic acid forms), which donates a hydrogen atom. btsa.commdpi.com This recycling process significantly prolongs the antioxidant capacity of the system as a whole. btsa.comnih.gov
Ferulic acid has also been shown to be a powerful stabilizer for solutions containing both Vitamin C and E, doubling their photoprotective capabilities and improving chemical stability. nih.govjcadonline.comrjtcsonline.com The combination of these antioxidants provides a more robust defense against oxidative stress than any single agent alone. nih.gov
Table 2: Synergistic Antioxidant Combinations
| Antioxidant Combination | Mechanism of Synergy | Outcome | Reference |
|---|---|---|---|
| This compound + α-Tocopherol | This compound regenerates the oxidized tocopheroxyl radical back to its active form. | Prolonged and enhanced antioxidant protection against lipid peroxidation. | btsa.comnih.govmdpi.com |
| Ascorbic Acid + α-Tocopherol + Ferulic Acid | Ferulic acid provides additional antioxidant activity and stabilizes the vitamin C and E mixture. | Improved chemical stability and doubled photoprotection. | nih.govjcadonline.com |
Encapsulation and Microencapsulation for Protection Against Degradation
Encapsulation is a physical method used to protect sensitive molecules like this compound by enclosing them within a protective shell or matrix. scirp.orgresearchgate.net This strategy shields the active ingredient from direct contact with pro-oxidative factors such as light, oxygen, and trace metals. researchgate.netnih.gov Various encapsulation technologies have been explored, including:
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. nih.govresearchgate.nettandfonline.com Liposomes have been shown to enhance the stability of ascorbic acid and its derivatives, with one study demonstrating that co-encapsulated ascorbic acid and ascorbyl palmitate in liposomes remained stable for 60 days under refrigeration. nih.govresearchgate.net
Microencapsulation/Nanoparticles: Techniques like spray drying can be used to create microparticles that protect ascorbic acid from thermal and oxidative degradation. scirp.orgmdpi.com Studies using wall materials like sodium alginate and gum arabic have shown high encapsulation efficiencies (over 90%) and significantly improved thermal stability. scirp.orgmdpi.com Self-assembling polymer nanoparticles and lipid nanoparticles have also proven effective in stabilizing ascorbic acid derivatives and controlling their release. nih.govnih.gov
These encapsulation methods not only improve stability but can also enhance the delivery and penetration of the active compound into target tissues. nih.govtandfonline.com
Formulation with Stabilizing Excipients (in model systems)
Beyond synergistic antioxidants, other excipients can be incorporated into formulations to enhance the stability of this compound. nih.govdermabien.com These function through various mechanisms:
Chelating Agents: Compounds like Ethylenediaminetetraacetic acid (EDTA) and its salts act as powerful stabilizers by binding to and inactivating trace metal ions (e.g., Cu²⁺, Fe³⁺). cabidigitallibrary.orgnih.gov By sequestering these catalytic metals, chelating agents prevent them from promoting oxidative degradation. cabidigitallibrary.org The use of chelating agents is a recommended strategy for preventing discoloration and degradation in formulations. dermabien.com
pH Adjusters and Buffers: The degradation of ascorbic acid and its derivatives is highly pH-dependent, with increased instability often observed in neutral to alkaline conditions. mdpi.comgoogle.com Using pH adjusters like citric acid or buffer systems to maintain an optimal, slightly acidic pH (e.g., below 6.0) is crucial for stability. cabidigitallibrary.orgwalshmedicalmedia.comdermabien.com
Other Stabilizers: Certain surfactants and polymers can also contribute to stability. Surfactants with long polyoxyethylene chains can help stabilize emulsion systems by strengthening the interfacial membrane, which can be protective. dermabien.com
The careful selection of these excipients is a critical step in designing a stable and effective product containing this compound. walshmedicalmedia.comasean.org
Analytical Methodologies for Research and Quality Control
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ascorbyl esters like ascorbyl laurate. It offers high resolution and sensitivity for separating the compound of interest from complex matrices.
Reversed-Phase HPLC Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of ascorbyl esters. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, which is a fat-soluble derivative of the water-soluble ascorbic acid, RP-HPLC provides excellent separation from more polar precursors like ascorbic acid and from other lipophilic compounds.
Method development for this compound analysis often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ufn.edu.brsielc.comresearchgate.net The pH of the aqueous portion of the mobile phase is a critical parameter to control the ionization state of the molecule and achieve optimal separation. ufn.edu.brmdpi.com A buffer, such as phosphate (B84403) buffer, is often incorporated to maintain a stable pH. ufn.edu.brmdpi.comdergipark.org.tr Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the ascorbyl moiety, typically around 243-254 nm. ufn.edu.brresearchgate.neteuropa.eu
Validation of the developed RP-HPLC method is essential to ensure its reliability and is performed according to guidelines from the International Council for Harmonisation (ICH). impactfactor.orgnih.govresearchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from the sample matrix at the retention time of this compound. ufn.edu.brimpactfactor.org
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range. ufn.edu.brresearchgate.netresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of the standard into a sample matrix. ufn.edu.brimpactfactor.orgresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). impactfactor.orgresearchgate.netjocpr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. dergipark.org.trnih.govcabidigitallibrary.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ufn.edu.brresearchgate.net
Table 1: Example of RP-HPLC Method Parameters for Ascorbyl Ester Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Methanol and Water with Buffer (e.g., Phosphate) |
| Detection | UV at 243-254 nm |
| Flow Rate | Typically 0.6 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
Normal-Phase HPLC and Chiral HPLC Applications
While less common than RP-HPLC, normal-phase HPLC (NP-HPLC) can also be utilized for the analysis of fat-soluble vitamins and their esters. shimadzu.comresearchgate.net In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This can be advantageous for separating isomers or compounds with very similar polarity. For instance, NP-HPLC has been used for the separation of vitamin A derivatives like retinyl acetate (B1210297) and retinyl palmitate. shimadzu.com
Chiral HPLC is a specialized technique used to separate enantiomers, which are mirror-image stereoisomers of a chiral compound. researchgate.nethplc.eunih.gov Ascorbic acid has chiral centers, and its derivatives, including this compound, can exist as different stereoisomers. Chiral stationary phases (CSPs) are employed to achieve separation. hplc.eunih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic and reversed-phase conditions, is critical for achieving enantiomeric resolution. hplc.eu
Coupling HPLC with Mass Spectrometry (LC-MS) for Identification
Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both the separation and definitive identification of compounds. nih.govmdpi.comresearchgate.net After separation by HPLC, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through tandem mass spectrometry (MS/MS), structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.comresearchgate.netnih.gov
For this compound, LC-MS can confirm its identity by detecting its specific molecular ion. For instance, in one study, ascorbyl oleate (B1233923) was identified by a peak at m/z 439.3 in LC-ESI-MS/MS. mdpi.com This technique is particularly valuable for identifying unknown impurities or degradation products in a sample. researchgate.netnih.gov The use of electrospray ionization (ESI) is common for the analysis of moderately polar compounds like ascorbyl esters. nih.govmdpi.com
Gas Chromatography (GC) for Volatile Degradation Products and Derivatives
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for analyzing volatile degradation products that may arise from this compound under certain conditions.
GC-Mass Spectrometry (GC-MS) for Comprehensive Profiling
The coupling of GC with mass spectrometry (GC-MS) is a highly sensitive and selective method for the comprehensive profiling of volatile and semi-volatile compounds. nih.govmdpi.comresearchgate.net After separation in the GC column, the compounds enter the mass spectrometer for identification based on their mass spectra. mdpi.comnih.gov GC-MS has been used to study the degradation of ascorbic acid and to profile the volatile compounds in various matrices. nih.govmdpi.com For instance, the thermal degradation of ascorbic acid has been shown to produce a complex mixture of products. researchgate.net In the context of this compound, GC-MS would be invaluable for identifying volatile off-flavors or other degradation products that might impact its quality and stability. dss.go.th
The analysis of complex mixtures by GC-MS can identify numerous compounds, including esters, alcohols, aldehydes, and acids, providing a detailed chemical fingerprint of the sample. mdpi.comresearchgate.net
Derivatization Techniques for GC Analysis
Many compounds, including ascorbic acid and its derivatives, are not sufficiently volatile or thermally stable for direct analysis by GC. slideshare.netphenomenex.blog Derivatization is a chemical modification process used to convert these compounds into more suitable forms for GC analysis. slideshare.net This typically involves replacing active hydrogen atoms in polar functional groups (like hydroxyl groups) with less polar groups, thereby increasing volatility. phenomenex.blog
Common derivatization techniques include:
Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blogresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. rsc.orgresearchgate.net
Acylation: This involves the introduction of an acyl group.
Alkylation: This technique replaces an active hydrogen with an alkyl group.
Esterification: This is used to convert carboxylic acids into their more volatile ester forms. slideshare.net
For the GC analysis of this compound or its potential non-volatile degradation products, a derivatization step, such as silylation of the hydroxyl groups, would likely be necessary to ensure good chromatographic performance. nih.gov
Spectroscopic and Electrochemical Techniques for Characterization
The structural elucidation and quantitative analysis of this compound rely heavily on spectroscopic and electrochemical methods. These techniques provide detailed information about the molecule's functional groups, redox behavior, and concentration in various matrices.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound, thereby confirming its molecular structure. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can verify the presence of key structural components, such as the ester linkage and the ascorbic acid moiety.
While specific FTIR data for this compound is not extensively detailed in publicly available literature, the analysis of its close analogue, ascorbyl palmitate, provides valuable comparative insights. acs.orgresearchgate.net The synthesis of ascorbyl esters can be monitored using FTIR to confirm the formation of the ester bond. dntb.gov.ua Studies on various ascorbyl esters, including those with C8, C10, and C12 acyl chains (this compound), have utilized infrared spectroscopy to characterize the surfactant properties and the structure of aggregates they form. researchgate.net The thermotropic phase behavior of aqueous potassium ascorbyl palmitate has also been investigated using FTIR, which characterizes the transition from a solid phase to a micellar phase. cdnsciencepub.com
Key characteristic absorption bands observed in the FTIR spectrum of ascorbyl esters like ascorbyl palmitate, which are expected to be present in this compound with slight variations, are detailed in the table below.
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| Ester C=O Stretching | ~1730 - 1733 | Confirms the ester linkage between lauric acid and ascorbic acid. | researchgate.net |
| Alkene C=C Stretching | ~1637 | Indicates the double bond within the enediol lactone ring of the ascorbic acid moiety. | researchgate.net |
| C-O-C Stretching | ~1344 and ~1159 | Associated with the ester and ether linkages in the molecule. | researchgate.net |
| CH₃ Group | ~1467 | Relates to the methyl group at the end of the laurate chain. | researchgate.net |
These spectral fingerprints are essential for the qualitative identification of this compound and for distinguishing it from its starting materials, L-ascorbic acid and lauric acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool for the quantitative analysis of this compound, leveraging the UV absorbance of the ascorbyl moiety. researchgate.net This technique is frequently employed to determine the concentration of the compound in solutions and to assess its purity.
The characteristic UV absorption of this compound is primarily due to the electronic transitions within the enediol system of the five-membered lactone ring inherited from ascorbic acid. In a study involving aqueous suspensions of this compound (ASC12), UV-Vis spectra were recorded to characterize the formulation. researchgate.net The determination of L-ascorbic acid and its derivatives in cosmetic samples often involves UV-Vis spectrophotometry, sometimes after a derivatization reaction to produce a colored product. rsc.orgrsc.org For instance, a kinetic assay for L-ascorbic acid involves its reaction with methylene (B1212753) blue, with the change in absorbance measured at 664 nm. rsc.org
The UV-Vis spectral characteristics can be influenced by the solvent and the pH of the medium. researchgate.net
| Parameter | Value/Range | Conditions | Reference |
| Analytical Technique | UV-Vis Absorption Spectrophotometry | Used for identification and quantification. | researchgate.neteuropa.eu |
| Wavelength for Analysis | 254 nm | Wavelength used for analyzing ascorbyl esters via TLC. | mdpi.com |
| Kinetic Assay Wavelength | 664 nm | Measurement of absorbance reduction of methylene blue for ascorbic acid quantification. | rsc.org |
| Application | Purity and Concentration | Determines the amount of this compound in a sample. | researchgate.net |
This method's simplicity and sensitivity make it suitable for routine quality control applications.
Voltammetric and Amperometric Methods for Redox Studies
The antioxidant properties of this compound are intrinsically linked to its redox chemistry, which can be effectively studied using electrochemical techniques like voltammetry and amperometry. These methods provide insights into the oxidation potential and electron-transfer kinetics of the molecule. rsc.orgmdpi.com
Cyclic voltammetry (CV) has been used to study the anodic oxidation of this compound (referred to as VC-12) at a glassy carbon electrode. rsc.org Such studies reveal that making ascorbic acid more lipophilic by esterification significantly shifts its peak oxidation potential. rsc.org Amperometric detection coupled with flow injection analysis (FIA) has proven to be a rapid and selective method for determining ascorbyl esters like ascorbyl palmitate in food matrices. rsc.orgnih.gov The selectivity of this amperometric method is enhanced by using a low anodic potential, which avoids interference from free ascorbic acid. rsc.orgnih.gov
The electrochemical behavior of this compound and related compounds is summarized below.
| Technique | Key Finding | Details | Reference |
| Cyclic Voltammetry (CV) | Anodic oxidation potential of this compound (VC-12) is -85 mV (vs. Ag/AgCl). | Study performed in the presence of cetyltrimethylammonium bromide (CTAB) micelles. | rsc.org |
| Amperometric Flow Injection Analysis (FIA) | Rapid quantification of ascorbyl esters. | For the related ascorbyl palmitate, a low anodic potential of +0.1 V (vs. Ag/AgCl) was used for selective detection. | rsc.orgnih.gov |
| Voltammetry | Determination in cosmetic products. | Anodic peak potential for ascorbyl palmitate was found at ~0.23 V in various pH and electrolytes. | researchgate.net |
These electrochemical methods are not only pivotal for fundamental redox studies but also form the basis for developing sensitive analytical sensors for quality control. nih.gov
Purity Assessment, Impurity Profiling, and Reference Standard Characterization
Ensuring the purity of this compound is critical for its application. A combination of chromatographic and spectroscopic methods is used for purity assessment, identification of potential impurities, and characterization of reference standards.
The purity of synthesized this compound has been assessed using techniques such as Thin-Layer Chromatography (TLC) and elemental analysis. researchgate.net For related compounds like ascorbyl palmitate, regulatory documents specify a purity of at least 98%, often determined by titrimetry as per pharmacopeial monographs. europa.eu High-Performance Liquid Chromatography (HPLC) coupled with UV detection is also a standard method for purity assessment and quantification. europa.eu
Impurity profiling is essential to identify and quantify substances that may have been carried over from the synthesis or formed during degradation. Potential impurities in ascorbic acid derivatives can include unreacted starting materials (L-ascorbic acid, lauric acid) or byproducts from side reactions. pharmaffiliates.com
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Reference |
| Ascorbic Acid - Impurity A | 2-Furaldehyde | 98-01-1 | C₅H₄O₂ | pharmaffiliates.com |
| Ascorbic Acid - Impurity C | L-Xylo-hex-2-ulosonic Acid | 526-98-7 | C₆H₁₀O₇ | pharmaffiliates.com |
| Ascorbic Acid - Impurity H | Methyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyacetate | 122046-79-1 | C₇H₈O₇ | pharmaffiliates.com |
Certified Reference Materials (CRMs) are crucial for the validation of analytical methods. For ascorbyl esters, pharmaceutical secondary standards are available, produced and certified under ISO standards to ensure their quality and reliability for use in applications like pharma release testing and method development. sigmaaldrich.com The characterization of these reference standards involves a comprehensive set of analytical tests to confirm their identity and purity. industrialchemicals.gov.aumedchemexpress.com
Formulation Science and Advanced Delivery Systems Research Mechanistic Focus
Nanocarrier Systems for Controlled Release and Enhanced Stability (in vitro/ex vivo)
The encapsulation of ascorbyl laurate and other ascorbic acid derivatives within nanocarriers is a strategy employed to overcome challenges such as instability and poor solubility. scienceopen.com These systems aim to protect the active compound from degradation while facilitating its transport across biological barriers. nih.gov
Liposomal Encapsulation and Vesicle Characterization
Liposomes, which are vesicles composed of phospholipid bilayers, are widely used for encapsulating both hydrophilic and lipophilic compounds. nih.govscielo.br The encapsulation of ascorbic acid and its derivatives, like ascorbyl palmitate, in liposomes has been shown to enhance stability and skin permeation. nih.govresearchgate.netnih.gov
Key characterization parameters for liposomal formulations include vesicle size, polydispersity index (PDI), and zeta potential. For instance, a study on liposomes co-encapsulating ascorbic acid and ascorbyl palmitate reported a vesicle size of 161 nm, a PDI of 0.215, and a zeta potential of -31.7 mV. nih.gov The negative charge on the liposome (B1194612) surface has been found to favor the retention of ascorbic acid in the skin. nih.govresearchgate.net The encapsulation efficiency is another critical factor, with studies showing values of 37% for ascorbic acid and 79% for ascorbyl palmitate in a co-encapsulated system. nih.gov The stability of these formulations is often assessed over time under various storage conditions. scielo.brnih.gov
Table 1: Characterization of Liposomal Formulations for Ascorbic Acid Derivatives
| Formulation | Active Compound(s) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| LIP-AAP | Ascorbic Acid & Ascorbyl Palmitate | 161 | 0.215 | -31.7 | AA: 37, AP: 79 | nih.gov |
| DRV5 | Ascorbic Acid | < 200 | Not Specified | Negative | Not Specified | researchgate.net |
This table presents data on the physicochemical characteristics of liposomal systems designed to carry ascorbic acid and its derivatives.
Polymeric Nanoparticles and Solid Lipid Nanoparticles
Polymeric nanoparticles and solid lipid nanoparticles (SLNs) represent alternative carrier systems for ascorbic acid derivatives. scienceopen.comresearchgate.net SLNs are composed of solid lipids and offer advantages such as controlled release and improved stability of the encapsulated compound. nih.govistanbul.edu.tr Nanostructured lipid carriers (NLCs), a modification of SLNs, are created by blending solid and liquid lipids. nih.gov
Research on ascorbyl palmitate has shown that its stability can be significantly improved when incorporated into SLNs and NLCs compared to nanoemulsions. istanbul.edu.tr After 3 months of storage at 4°C, the non-degraded ascorbyl palmitate content was 71.1% in NLCs and 67.6% in SLNs. istanbul.edu.tr The particle size of these nanoparticles is a crucial characteristic, with studies on SLNs containing ascorbyl palmitate and paclitaxel (B517696) reporting average diameters around 223 nm. nih.gov The encapsulation efficiency of ascorbyl palmitate in these systems is typically high, with values reaching up to 97.66%. nih.gov
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have also been utilized. For example, nanoparticles containing an antitumor compound and L-ascorbic acid 6-stearate demonstrated high drug loading efficiency (81–88%) and a negative zeta potential (−29 to −32 mV). scienceopen.com
Table 2: Characteristics of Polymeric and Solid Lipid Nanoparticle Formulations
| Nanoparticle Type | Active Compound(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| NLC | Ascorbyl Palmitate | < 250 | Not Specified | Highest stability for AP (71.1% non-degraded after 3 months) | istanbul.edu.tr |
| SLN | Ascorbyl Palmitate | < 250 | Not Specified | High stability for AP (67.6% non-degraded after 3 months) | istanbul.edu.tr |
| AP/PTX-SLNs | Ascorbyl Palmitate & Paclitaxel | 223 | AP: 96.27 | High encapsulation efficiency for both drugs | nih.gov |
| Polymeric Nanoparticles | DHC & ASC-S | Not Specified | 81-88 | High drug loading efficiency | scienceopen.com |
This table summarizes the properties of different nanoparticle systems used for the delivery of ascorbic acid derivatives.
Nanoemulsions and Microemulsions as Delivery Vehicles
Nanoemulsions and microemulsions are transparent or translucent systems of oil, water, and surfactants, with droplet sizes typically in the nanometer range. researchgate.netnih.gov They are effective vehicles for both hydrophilic and hydrophobic compounds and can enhance skin penetration. researchgate.netmdpi.commdpi.com While microemulsions form spontaneously and are thermodynamically stable, nanoemulsions are kinetically stable and require energy for their formation. mdpi.comgoogle.com
These systems have been explored for the delivery of various active ingredients, including ascorbic acid derivatives, to improve their stability and efficacy. researchgate.netresearchgate.net For instance, adding ascorbic acid to microemulsions has been shown to improve skin penetration. researchgate.net However, studies comparing different carrier systems have indicated that nanoemulsions may offer less protection against the degradation of ascorbyl palmitate compared to solid lipid-based nanoparticles. istanbul.edu.tr The droplet size of nanoemulsions is a key parameter, often falling within the 20-200 nm range. nih.govmdpi.com
In Vitro Release Kinetics and Permeation Studies
To evaluate the performance of these advanced delivery systems, in vitro release and permeation studies are essential. These experiments provide insights into how the encapsulated compound is released from the carrier and permeates through a model membrane.
Dialysis Bag and Franz Diffusion Cell Methodologies (in vitro)
The dialysis bag method is a common technique used to study the in vitro release of drugs from nanoparticles. researchgate.netnih.govpnrjournal.com In this method, the nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cutoff, which is then immersed in a release medium. researchgate.netnih.gov Samples are withdrawn from the medium at various time points to determine the concentration of the released drug. nih.gov
Franz diffusion cells are widely used for in vitro permeation studies, particularly for topical and transdermal formulations. latamjpharm.orgnih.govdiva-portal.org These cells consist of a donor chamber, where the formulation is applied, and a receptor chamber, separated by a membrane (either synthetic or biological, such as excised skin). latamjpharm.orgunesp.br The amount of the active compound that permeates through the membrane into the receptor fluid is measured over time. latamjpharm.orgunesp.br This methodology has been used to assess the permeation of ascorbic acid and its derivatives from various formulations. diva-portal.orgunesp.brbvsalud.org For example, the permeation of ibuprofen (B1674241) was significantly increased when delivered in this compound coagels. latamjpharm.org
Modeling of Release Profiles from Encapsulated Systems
To understand the mechanism of drug release from encapsulated systems, the experimental release data are often fitted to various kinetic models. researchgate.netnih.gov Common models include the zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. nih.govmdpi.combibliotekanauki.pl
The Korsmeyer-Peppas model is particularly useful for analyzing release from polymeric systems and can help elucidate the release mechanism (e.g., Fickian diffusion, anomalous transport). bibliotekanauki.pl The release exponent 'n' in this model provides insight into the transport mechanism. latamjpharm.org For instance, an 'n' value of around 0.5 suggests Fickian diffusion, while values between 0.5 and 1.0 indicate anomalous (non-Fickian) transport. latamjpharm.org Studies on the release of ascorbic acid from microparticles have shown high correlation with the Korsmeyer-Peppas model, with 'n' values indicating that the release is governed by diffusion. bibliotekanauki.pl Similarly, the release of novel ascorbic acid esters from lignin (B12514952) nanoparticles was best described by the Higuchi model, suggesting a Fickian-diffusive mechanism. mdpi.com
Interaction with Excipients and Matrix Components in Model Formulations
This compound, an ester of ascorbic acid and lauric acid, presents as an amphiphilic molecule. This dual nature, possessing both a hydrophilic ascorbic acid head and a lipophilic laurate tail, governs its interactions within a formulation matrix. Its ability to self-assemble into ordered structures, such as micelles and coagels (hydrated crystalline phases), is a key characteristic that influences its compatibility and stability in the presence of other excipients. skinident.worlddoi.orgresearchgate.netnih.gov These interactions are critical for the development of stable and effective delivery systems.
Compatibility Studies with Common Formulation Additives
While comprehensive compatibility data specifically for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar ascorbyl esters, such as ascorbyl palmitate, and the parent compound, ascorbic acid. The compatibility of this compound is largely determined by its amphiphilic character and the nature of the formulation vehicle.
Surfactants and Emulsifiers: this compound's surfactant-like properties allow it to interact with other surface-active agents in a formulation. It is generally compatible with a range of non-ionic surfactants and emulsifiers commonly used in cosmetic and pharmaceutical preparations. For instance, systems using glycolipid mixed emulsifiers, such as lauryl glucoside/myristyl glucoside/polyglyceryl-6 laurate, have been successfully formulated, indicating good compatibility. google.com Patent literature suggests that ascorbyl esters, including this compound, can be effectively stabilized in solvent systems containing ethoxydiglycol, polyethylene (B3416737) glycol, and various glycol ethers, which are often used in conjunction with surfactants. google.com The use of silicone-based emulsifiers, like cetyl dimethicone copolyol, often in combination with agents like hexyl laurate, has been shown to create stable emulsions for ascorbic acid, a principle that can extend to its lipophilic derivatives. google.com
Polymers and Thickeners: Polymers are crucial for modifying the rheology and stability of formulations. This compound is expected to be compatible with many common non-ionic and certain anionic polymers used as gelling agents. Studies on emulgels have shown good compatibility and stability of ascorbyl derivatives with cellulose-based polymers like hydroxyethyl (B10761427) cellulose (B213188) (HEC). mdpi.com The interaction is often beneficial, as the increased viscosity imparted by the polymer can enhance the stability of the ascorbyl ester. scielo.br
Other Additives: Compatibility with other functional additives is crucial. This compound can be combined with other antioxidants to create a synergistic effect. However, interactions can be complex. For example, while ascorbic acid combined with caffeic acid was intended to produce a synergistic antioxidant effect, some studies found that it could accelerate the degradation of ascorbic acid under certain conditions. scielo.br The inclusion of chelating agents like disodium (B8443419) EDTA is a common and recommended practice in formulations containing any form of ascorbic acid to bind metal ions that can catalyze oxidative degradation. scielo.brcaldic.com
The table below summarizes the expected compatibility of this compound with common formulation additives, based on data from analogous compounds.
| Additive Category | Specific Examples | Expected Compatibility with this compound | Reference |
| Non-Ionic Surfactants | Polysorbates (e.g., Polysorbate 20, Polysorbate 80), PEG-80 Sorbitan Laurate, Lauryl Glucoside | Good | aocs.orgcir-safety.orgkrahn-uk.com |
| Silicone Emulsifiers | Cetyl Dimethicone Copolyol, Lauryl Dimethicone Copolyol | Good | google.com |
| Polymers / Thickeners | Hydroxyethyl Cellulose, Xanthan Gum, Carbomer | Generally Good; may influence stability | mdpi.comtandfonline.comresearchgate.net |
| Polyols | Propylene Glycol, Polyethylene Glycol (PEG), Glycerin | Good; often used as stabilizing solvents | google.comgoogle.comresearchgate.net |
| Chelating Agents | Disodium EDTA, Citric Acid | Good; Recommended for stability | scielo.brcaldic.com |
| Other Antioxidants | Tocopherol (Vitamin E), Ferulic Acid | Good; often synergistic | mdpi.comnih.gov |
| Fillers (Solid dosage) | Lactose, PEG 4000 | Good | uitm.edu.my |
| Fillers (Solid dosage) | Avicel, Magnesium Stearate (B1226849) | Potential for interaction | uitm.edu.my |
Influence of Formulation pH and Rheology on Stability
The chemical stability of this compound is intrinsically linked to the physicochemical properties of the formulation, particularly its pH and rheological profile. These factors control the degradation kinetics of the ascorbic acid moiety, which is susceptible to both oxidative and hydrolytic pathways.
Influence of pH: The stability of ascorbic acid and its derivatives is highly pH-dependent. The ascorbic acid moiety in this compound has a pKa of approximately 4.2 for the hydroxyl group at the C3 position. nih.gov At pH values above this pKa, the molecule exists predominantly in its anionic ascorbate (B8700270) form, which is significantly more susceptible to oxidation. nih.gov
Studies on ascorbic acid demonstrate that optimal stability is typically achieved in acidic conditions, with a pH below 3.5–4.0. scielo.brnih.gov As the pH increases, particularly into the neutral and alkaline ranges, the rate of degradation accelerates markedly. nih.govfrontiersin.org While one study noted that the physical properties of ascorbyl alkanoate coagels are not strongly dependent on pH between 2 and 7.4, this refers to the stability of the supramolecular structure, not the chemical stability of the molecule itself against degradation. doi.org Therefore, to maintain the chemical integrity and antioxidant capacity of this compound in a formulation, particularly in aqueous or emulsion systems, maintaining an acidic pH is a critical strategy.
The table below, derived from data on ascorbic acid, illustrates the general principle of pH-dependent degradation.
| pH of Formulation | General Stability of Ascorbic Acid Moiety | Degradation Rate | Reference |
| < 3.5 | High | Slow | google.comscielo.br |
| 4.0 - 5.5 | Moderate | Moderate | caldic.comnih.gov |
| > 6.0 | Low | Rapid | skinident.worldnih.gov |
Influence of Rheology: The rheological properties of a formulation, such as viscosity and yield stress, play a significant role in the stability of this compound. unesp.br An increase in the viscosity of the continuous phase of an emulsion or a gel matrix can physically impede the mobility of reactants, including oxygen and metal ions, thereby slowing down the degradation process. scielo.brresearchgate.net
The following table summarizes the general relationship between formulation rheology and the stability of ascorbyl esters.
| Rheological Parameter | Influence on Stability of Ascorbyl Esters | Mechanism | Reference |
| Increased Viscosity | Enhances stability | Reduces diffusion and mobility of oxygen and pro-oxidant species. | scielo.brresearchgate.netwalshmedicalmedia.com |
| High Yield Stress | Enhances stability | Prevents sedimentation of dispersed particles and maintains homogeneity, limiting localized reactions. | unesp.br |
| Shear-Thinning Behavior | Beneficial for application without compromising stability at rest | High viscosity at rest (storage) enhances stability, while lower viscosity during application ensures good spreadability. | mdpi.comresearchgate.net |
| Coagel/Gel Formation | Enhances stability | Immobilizes active ingredient within a structured, semisolid matrix, limiting molecular interactions and degradation. | doi.orgresearchgate.net |
Comparative Research and Structure Activity Relationship Studies
Comparative Analysis with Other Ascorbyl Esters (e.g., Ascorbyl Palmitate, Ascorbyl Stearate)
Ascorbyl laurate, an ester of ascorbic acid and lauric acid, belongs to a family of lipophilic derivatives of vitamin C known as ascorbyl esters. These compounds, including the well-known ascorbyl palmitate and ascorbyl stearate (B1226849), are synthesized to enhance the solubility of ascorbic acid in fatty environments, thereby expanding its application as an antioxidant in various products. researchgate.netnih.gov The defining characteristic of these esters is the attachment of a fatty acid chain to the ascorbic acid molecule, which imparts an amphiphilic nature to the compound. nih.gov This dual solubility profile allows ascorbyl esters to function in both aqueous and lipid phases. nih.gov
Relative Antioxidant Potency in Cell-Free and Model Systems
The antioxidant activity of ascorbyl esters, including this compound, is a subject of considerable research. Studies have shown that the antioxidant capacity of these esters is comparable to that of L-ascorbic acid itself. researchgate.netnih.gov For instance, research indicates that hydrophobic vitamin C derivatives, ranging from ascorbyl octanoate (B1194180) to ascorbyl stearate, maintain the same level of antioxidant activity as vitamin C. nih.gov
However, the efficiency of these esters can be influenced by the system in which they are evaluated. In some model systems, a "cut-off effect" has been observed, suggesting that increasing the fatty acid chain length beyond a certain point may not necessarily lead to a proportional increase in antioxidant efficacy. ocl-journal.org For example, some studies have found that medium-chain esters may exhibit optimal activity in specific environments. mdpi.com
Research comparing different ascorbyl esters has yielded varied results depending on the specific radical being scavenged and the experimental conditions. For instance, one study found that a mixture of soybean oil ascorbyl esters demonstrated the highest hydroxyl radical scavenging capacity, while ascorbyl palmitate was most effective against superoxide (B77818) anion radicals and lipid oxidation. ajol.info This suggests that the antioxidant potency of an ascorbyl ester is not absolute but rather dependent on the oxidative context.
The table below summarizes findings on the antioxidant activity of various ascorbyl esters in different systems.
| Ascorbyl Ester | System/Assay | Finding |
| Ascorbyl Esters (general) | Cell-free | Retain the antioxidant activity of ascorbic acid. researchgate.netnih.gov |
| This compound (ASC12) | Micellar solution | Retains about 40% of the antioxidant activity of L-ascorbic acid. |
| Ascorbyl Palmitate (ASC16) | Micellar solution | Retains about 34% of the antioxidant activity of L-ascorbic acid. |
| Ascorbyl Octanoate | Oil-water emulsion | More efficient than longer-chain esters in some studies, supporting a "cut-off effect". ocl-journal.org |
| Soybean Oil Ascorbyl Esters | Hydroxyl radical scavenging assay | Exhibited the highest capacity among tested antioxidants. ajol.info |
| Ascorbyl Palmitate | Superoxide anion radical scavenging | Showed the highest activity in this specific assay. ajol.info |
Differential Stability Profiles Under Various Conditions
The stability of ascorbyl esters is a key advantage over the more labile L-ascorbic acid, particularly in formulations exposed to light, heat, and oxygen. caldic.comdoi.org Esterification of the hydroxyl group at the C-6 position of ascorbic acid significantly improves its stability.
Comparative studies have shown that ascorbyl palmitate is considerably more stable than L-ascorbic acid in topical formulations. caldic.com After 28 days of storage, a cream containing ascorbyl palmitate retained 37% of the active ingredient, whereas a similar formulation with L-ascorbic acid retained only 8%. caldic.com This enhanced stability is a primary reason for the widespread use of ascorbyl esters in cosmetic and pharmaceutical products. caldic.com
The stability of ascorbyl esters can also be influenced by the length of the fatty acid chain and the surrounding environment. While detailed comparative stability data for this compound versus ascorbyl palmitate and stearate under identical conditions is not extensively available in the provided search results, the general consensus is that esterification provides a significant stability advantage.
Variances in Membrane Integration and Biotransformation
The amphiphilic nature of ascorbyl esters governs their interaction with biological membranes. The fatty acid chain allows for integration into the lipid bilayer, while the ascorbic acid moiety remains at the aqueous interface. jpp.krakow.pl This positioning is crucial for their biological activity, as it allows them to act as antioxidants at the membrane level, a site vulnerable to lipid peroxidation. cir-safety.org
The length of the fatty acid chain influences how these esters interact with and perturb lipid membranes. Studies on phospholipid vesicles have shown that ascorbyl esters with different chain lengths exhibit varying effects. For example, ascorbyl myristate (C14) was found to induce a reduction in membrane tension and increase permeability more so than ascorbyl palmitate (C16). researchgate.net Another study indicated that this compound (C12) was less disruptive to the membrane, likely due to a more superficial partitioning into the lipid bilayer. researchgate.net
Research on the interaction of ascorbyl esters with a mimetic membrane of Leishmania showed that medium-chain and unsaturated long-chain derivatives (from ascorbyl decanoate (B1226879) to ascorbyl oleate) interacted more efficiently than others. acs.org
Once incorporated into biological systems, ascorbyl esters can be hydrolyzed back to ascorbic acid and the corresponding fatty acid. researchgate.net This biotransformation releases the active vitamin C into the cellular environment. The rate and extent of this hydrolysis can vary between different esters. For instance, in vitro studies using guinea pig tissue homogenates showed that ascorbyl palmitate was hydrolyzed to yield 80% ascorbic acid, while ascorbyl dipalmitate yielded only 20%. cir-safety.org This suggests that the structure of the ester, including the length and number of fatty acid chains, can impact its bioconversion and the subsequent bioavailability of ascorbic acid.
Elucidation of Structure-Activity Relationships (SAR)
The biological and physicochemical properties of ascorbyl esters are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how variations in the chemical structure, such as the length of the fatty acid chain and the site of esterification, affect the compound's activity and stability. mdpi.comnih.gov
Impact of Fatty Acid Chain Length on Molecular Properties
The length of the fatty acid chain is a critical determinant of the physicochemical properties and, consequently, the biological activity of ascorbyl esters. This structural feature significantly influences their solubility, self-assembly behavior, and interaction with biological membranes. researchgate.netnih.gov
The self-assembly of ascorbyl esters in aqueous solutions is chain-length dependent. Shorter-chain esters like ascorbyl octanoate tend to form micelles, while longer-chain derivatives such as this compound, myristate, and palmitate are less soluble and can form coagels upon cooling. nih.govnih.gov These aggregation properties are important for their application as surfactants and in drug delivery systems. nih.govnih.gov
The relationship between fatty acid chain length and antioxidant activity is complex and can be parabolic, a phenomenon sometimes referred to as the "polar paradox." mdpi.com This suggests that there is an optimal chain length for antioxidant efficacy in certain systems, often found to be medium-chain fatty acids. mdpi.com For example, in oil-in-water emulsions, it has been suggested that lipophilization increases antioxidant efficacy up to a chain length of 12 carbon atoms (lauric acid). ocl-journal.org
The table below illustrates the effect of fatty acid chain length on various properties of ascorbyl esters.
| Property | Effect of Increasing Fatty Acid Chain Length |
| Water Solubility | Decreases |
| Lipophilicity | Increases |
| Self-Assembly | Transitions from micelles (shorter chains) to coagels/gels (longer chains). nih.govnih.gov |
| Antioxidant Activity | Can show a parabolic relationship, with medium chains being optimal in some systems. ocl-journal.orgmdpi.com |
| Membrane Interaction | Varies, with medium-chain esters showing efficient interaction in some models. acs.org |
Influence of Esterification Site on Reactivity and Stability
The primary site of esterification for commercially available ascorbyl esters is the hydroxyl group at the C-6 position of the ascorbic acid molecule. researchgate.net This is because enzymatic synthesis methods, which are often preferred for their regioselectivity, preferentially target this primary alcohol group. researchgate.netnih.gov
Esterification at this site is crucial for enhancing the stability of the ascorbic acid molecule. By modifying this hydroxyl group, the molecule becomes less susceptible to oxidation. doi.org The antioxidant activity of vitamin C is primarily associated with the enediol structure at C-2 and C-3. To retain this activity, any derivatization must preserve these functional groups. mdpi.com Esterification at C-6 successfully achieves this, resulting in a more stable compound that still possesses the radical-scavenging capabilities of its parent molecule.
While C-6 is the most common esterification site, derivatives with substitutions at other positions, such as 5-O,6-O-diesters, have also been synthesized. mdpi.com The physicochemical properties of L-ascorbic acid derivatives are strongly influenced by functionalization at the C-5 position. mdpi.com However, the synthesis of these diesters often requires more complex multi-step procedures. mdpi.com The reactivity and stability of these alternatively esterified compounds would differ from the more common 6-O-ascorbyl esters, but detailed comparative data is limited in the provided search results.
Computational SAR Modeling for Predictive Design
Computational Structure-Activity Relationship (SAR) modeling has emerged as a powerful tool in medicinal chemistry and materials science for the predictive design of new molecules with desired properties. researchgate.netnih.gov In the context of this compound, a lipophilic derivative of ascorbic acid, computational SAR modeling offers a rational approach to designing novel analogs with enhanced antioxidant efficacy, stability, or other specific functionalities. researchgate.net This is achieved by establishing a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. taylorandfrancis.com
The core principle of Quantitative Structure-Activity Relationship (QSAR) modeling, a key component of computational SAR, is that the variations in the activity of a series of compounds are dependent on the changes in their molecular features. researchgate.netnih.gov These features are quantified using numerical values known as molecular descriptors. nih.govtaylorandfrancis.com For this compound and its potential derivatives, these descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. bigchem.eu
The process of building a QSAR model for the predictive design of this compound analogs would typically involve several key steps. Initially, a dataset of this compound and its derivatives with experimentally determined activities (e.g., antioxidant capacity) is compiled. nih.gov Subsequently, a wide range of molecular descriptors for each compound in the dataset is calculated using specialized software. nih.govbigchem.eu Through statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, a model is developed that best correlates the descriptors with the observed activity. researchgate.net This model can then be used to predict the activity of new, yet-to-be-synthesized this compound derivatives, thereby guiding the design process towards more potent or effective compounds. researchgate.netnih.gov
Detailed research findings from studies on related antioxidant compounds, such as other ascorbic acid esters and phenolic derivatives, have demonstrated the utility of this approach. mdpi.comnih.gov For instance, QSAR models have successfully identified key molecular properties influencing antioxidant activities, such as mass, polarizability, electronegativity, and van der Waals volume. researchgate.net These studies often reveal that specific structural modifications, such as the introduction of certain functional groups or altering the length of the fatty acid chain, can significantly impact the desired biological or chemical effect. researchgate.netmdpi.com
Interactive Data Table: Key Molecular Descriptors for this compound SAR Modeling
The following table outlines some of the key molecular descriptors that would be considered in a computational SAR study of this compound. These descriptors are calculated from the molecule's structure and are used to build predictive models of its activity.
| Descriptor Class | Descriptor Name | Description | Relevance to this compound |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences overall size and bioavailability. |
| Topological | Zagreb Index | A numerical descriptor based on the connectivity of atoms in the molecule. | Relates to the branching of the molecular structure. |
| Geometrical | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Important for predicting membrane permeability and solubility. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons, a key aspect of antioxidant activity. |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water. | A measure of the molecule's lipophilicity, crucial for its interaction with lipid environments. |
| Physicochemical | Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | Influences solubility and interaction with biological targets. |
| Physicochemical | Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | Influences solubility and interaction with biological targets. |
This table is generated based on general principles of QSAR modeling and the known chemical nature of this compound.
By analyzing the influence of these and other descriptors, computational models can predict how structural modifications to the this compound molecule—for example, altering the length or branching of the laurate chain, or substituting other functional groups on the ascorbic acid moiety—would affect its antioxidant potential or other desired properties. This predictive capability significantly accelerates the discovery and optimization of novel this compound derivatives for various applications.
Emerging Academic Applications and Material Science Research
Role as an Antioxidant and Stabilizer in Polymer Science
In the realm of polymer science, ascorbyl laurate is being investigated for its potential to enhance the durability and performance of polymeric materials. Polymer stabilizers are crucial additives that inhibit or retard degradation processes such as oxidation, thermal degradation, and UV damage. wikipedia.org
Inhibition of Polymer Degradation and Oxidation
Polymers are susceptible to degradation from environmental factors like heat, oxygen, and UV light, which can lead to chain scission, cross-linking, and a loss of mechanical properties. wikipedia.org Antioxidants are incorporated into polymers to inhibit this autoxidation process, which is particularly accelerated at the high temperatures required for processing. wikipedia.org
Research is exploring the use of this compound as a bio-based stabilizer. Its antioxidant activity stems from the ascorbyl moiety, which can scavenge free radicals, thereby interrupting the oxidative chain reactions that lead to polymer degradation. nih.gov The laurate tail enhances its compatibility with the polymer matrix, allowing for more effective distribution and action. The development of biodegradable active packaging is a significant area of this research, with studies focusing on incorporating ascorbyl derivatives into polymer blends like thermoplastic starch (TPS) and polybutylene adipate-co-terephthalate (PBAT) to create antioxidant films. mdpi.com
Integration into Bio-Based Polymer Systems
The increasing demand for sustainable and environmentally friendly materials has spurred research into bio-based polymers. doria.fi this compound, being derived from natural sources, is an attractive candidate for use as an additive in these systems. Its integration can improve the stability and lifespan of bioplastics. doria.firesearchgate.net For instance, studies have investigated the incorporation of ascorbyl palmitate, a similar ascorbyl ester, into bio-based films for food packaging to prevent the oxidation of fatty foods. mdpi.com The principle of using such ascorbyl esters is to enhance the functionality of the bio-based polymer, making it an active component in food preservation rather than just a passive container. mdpi.com
Application in Food Science and Preservation Research (Mechanistic, Not Product Development)
In food science, the focus of academic research on this compound is on understanding the mechanisms by which it can help preserve food quality at a molecular level, rather than on specific product formulations.
Prevention of Lipid Oxidation in Model Food Systems
Lipid oxidation is a major cause of food spoilage, leading to rancidity and the loss of nutritional value, particularly in foods rich in polyunsaturated fatty acids. sci-hub.se this compound's amphiphilic nature makes it particularly effective in emulsion systems, such as oil-in-water emulsions, which are common in many food products. researchgate.net
Studies have shown that erythorbyl laurate, an isomer of this compound, can effectively retard lipid oxidation in emulsion systems. researchgate.net Its surface-active properties allow it to concentrate at the oil-water interface, the primary site of oxidation. researchgate.net This localization places the antioxidant ascorbyl head group precisely where it is needed to protect the lipid droplets from oxidative attack. researchgate.net Research has demonstrated that ascorbyl esters can significantly inhibit lipid oxidation in emulsions, sometimes more effectively than their parent ascorbic acid. researchgate.netcore.ac.uk For example, in a study on oil-in-water emulsions, erythorbyl laurate was found to slow the formation of lipid peroxides more effectively than erythorbic acid. researchgate.net The combination of ascorbic acid with other antioxidants, like citric acid, has also been shown to have a synergistic effect in preventing lipid oxidation in food models like frozen fish fillets. scielo.org.ar
Table 1: Effect of Ascorbyl Esters on Lipid Oxidation in Model Systems
| Model System | Ascorbyl Derivative | Key Finding | Reference |
| Oil-in-water emulsion | Erythorbyl laurate | Retarded lipid peroxide formation more effectively than erythorbic acid due to interfacial localization. | researchgate.net |
| Frozen Persian sturgeon fillets | Ascorbic acid + Citric acid | Synergistic effect observed, leading to the lowest lipid oxidation. | scielo.org.ar |
| Mayonnaise (oil-in-water emulsion) | Ascorbic acid | Increased oxidative deterioration at low pH, possibly due to iron release from egg yolk. | sci-hub.se |
This table is interactive. Click on the headers to sort the data.
Role in Maintaining Sensory Quality of Food Components (molecular level)
The sensory qualities of food, such as flavor and color, are often the first to be affected by degradation processes. The prevention of lipid oxidation by this compound directly contributes to maintaining the sensory quality by preventing the formation of off-flavors and rancid odors. fao.org Furthermore, ascorbic acid and its derivatives can inhibit enzymatic browning in fruits and vegetables. tamu.edu This is achieved by reducing the quinones formed by polyphenol oxidase back to their original phenolic compounds before they can polymerize into brown pigments. tamu.edu While ascorbic acid itself is effective, its rapid oxidation can be a limitation. tamu.edu Ascorbyl esters like this compound offer a more stable alternative. tamu.edu
Interaction with Food Matrix Components and Enzymes
The effectiveness of any food additive is dependent on its interactions with the complex food matrix. isnff-jfb.comresearchgate.net this compound's behavior can be influenced by other components present, such as proteins, other lipids, and enzymes. For instance, the presence of emulsifying agents can impact the stability of ascorbyl ester dispersions and their ability to prevent browning. tamu.edu
Research has also explored the interaction of ascorbic acid with enzymes naturally present in food. researchgate.net Enzymes like ascorbic acid oxidase can degrade vitamin C, reducing its antioxidant capacity. researchgate.net However, the esterification in this compound can offer some protection against such enzymatic degradation. Furthermore, some ascorbyl derivatives are believed to act as enzyme inhibitors, for example, inhibiting enzymes like tyrosinase and hyaluronidase, which can affect food texture and appearance. google.com Understanding these intricate interactions at a molecular level is crucial for predicting the efficacy of this compound as a preservative agent in different food systems. researchgate.net
Biotechnological Applications and Bioreactor Studiesnih.gov
The unique amphiphilic nature of this compound, combining a hydrophilic ascorbic acid head with a lipophilic lauric acid tail, has opened avenues for its application in various biotechnological fields. Research has particularly focused on its role in enzymatic processes and its potential for integration into advanced material science platforms like biosensors.
Use in Enzyme Stabilization and Biocatalytic Processesnih.gov
This compound is intricately linked with biocatalytic processes, primarily as a product of enzyme-catalyzed synthesis rather than as a direct stabilizing agent for unrelated enzymatic reactions. The primary enzymes used for its production are lipases, which function efficiently in non-aqueous or micro-aqueous environments. The synthesis itself is a key area of biotechnological research, aiming to create a green and efficient alternative to chemical synthesis. researchgate.net
The enzymatic synthesis of this compound typically involves the direct esterification of L-ascorbic acid and lauric acid. fkit.hr Lipases, particularly immobilized forms like Novozym® 435 (lipase B from Candida antarctica), are widely studied for this purpose due to their high regioselectivity and stability under process conditions. fkit.hrresearchgate.net The use of enzymes ensures the reaction occurs at the C-6 hydroxyl group of ascorbic acid, yielding the desired 6-O-ascorbyl laurate. csic.es
Research has focused on optimizing the reaction conditions to maximize the yield and efficiency of this biocatalytic process. Key parameters that are manipulated in bioreactor studies include the choice of solvent, temperature, substrate molar ratio, and enzyme loading. For instance, solvents like 2-methyl-2-butanol (B152257), acetone (B3395972), and t-butanol are often selected because they can dissolve the hydrophilic ascorbic acid to some extent while being compatible with lipase (B570770) activity. csic.es The addition of surfactants or ionic liquids has also been explored to improve the solubility of ascorbic acid in the reaction medium, thereby increasing the productivity of the synthesis. fkit.hr
While direct studies on this compound as a general enzyme stabilizer are limited, its inherent surfactant properties are noteworthy. Surfactants are known to influence enzyme activity and stability in biphasic systems by modifying the interfacial properties of the medium. In the context of its own synthesis, the product, this compound, being amphiphilic, may alter the reaction environment. This self-product interaction could potentially influence the stability and activity of the lipase, a phenomenon relevant in continuous bioreactor systems where product concentration increases over time.
| Enzyme/Biocatalyst | Acyl Donor | Solvent System | Key Optimized Condition | Achieved Yield/Conversion |
|---|---|---|---|---|
| Novozym® 435 | Lauric Acid | t-butanol | Substrate molar ratio (Ascorbic Acid:Lauric Acid) 1:4.3 | 93.2% |
| Novozym® 435 | Lauric Acid | 1,4-dioxane | Addition of TBAB as an ionic surfactant | Excellent Yield (Specific % not stated) fkit.hr |
| Lipozyme TLIM | Lauric Acid | DMSO–acetone mixed solvent | Lauric acid/ascorbic acid mole ratio of 3:1 | 94% |
Integration into Biosensors and Diagnostic Platforms
The self-assembling and amphiphilic properties of this compound make it a candidate for the development of novel nanostructures used in diagnostic and drug delivery platforms. nih.govnih.gov When dispersed in water, this compound and similar ascorbyl esters can self-organize into various structures, including micelles and liquid crystalline forms known as coagels. nih.govresearchgate.net These nanostructures can serve as vehicles for encapsulating and delivering active compounds.
A notable application is the use of 6-O-lauryl-L-ascorbic acid nanostructures (coagels) as a drug delivery system to improve the ocular permeation of therapeutic agents. researchgate.netnih.gov Research has demonstrated that these this compound-based coagels can effectively encapsulate drugs and enhance their transport across biological membranes like the cornea. researchgate.netnih.gov This capability is crucial for developing more effective treatments for ocular diseases and could be adapted for diagnostic purposes, where controlled delivery of a sensing agent is required. nih.govconicet.gov.ar The mechanism behind this enhanced permeation is attributed to the nanostructure's ability to interact with and transiently modify the permeability of the tissue. researchgate.net
While direct integration of this compound into the sensing element of a biosensor is not widely documented, related lauroyl compounds have been used in biosensor fabrication. For instance, a biocompatible conducting polymer film containing lauroylsarcosinate has been used to immobilize ascorbate (B8700270) oxidase for the creation of a vitamin C electrochemical biosensor. capes.gov.br This suggests that the lauroyl chain is compatible with and can provide a suitable microenvironment for bioactive molecules in a sensor matrix. Furthermore, biosensors utilizing lauric acid in their composition have been developed for detecting neurotransmitters, indicating the utility of the laurate component in creating selective electrochemical interfaces. nih.gov Given that this compound combines this lipophilic chain with the electrochemically active and antioxidant ascorbic acid head, it presents potential for the design of novel biosensor platforms, although this remains an emerging area of research. nih.gov
| Nanostructure Type | Key Property | Investigated Application | Observed Outcome |
|---|---|---|---|
| Coagels (Liquid Crystals) | Self-assembly in aqueous solution nih.gov | Ocular drug delivery vehicle for Acetazolamide researchgate.netnih.gov | Improved drug permeation across the cornea and enhanced therapeutic effect. researchgate.netnih.gov |
| Aqueous Dispersions | Amphiphilic behavior, formation of supramolecular structures nih.gov | Carrier for the antifungal drug Amphotericin B nih.gov | Supports the monomeric form of the drug, which is crucial for its activity. nih.gov |
| Nanostructures | Free radical trapping power researchgate.net | Topical application to the cornea to assess antioxidant effect researchgate.net | Demonstrated antioxidant capacity in the aqueous humor of rabbits. researchgate.net |
Future Research Directions and Interdisciplinary Avenues for Ascorbyl Laurate
Exploration of Novel Synthetic Methodologies and Sustainable Production
The conventional chemical synthesis of ascorbyl laurate often involves processes that are not environmentally benign. Consequently, future research is increasingly focused on novel and sustainable synthetic routes, with enzymatic synthesis emerging as a highly promising alternative.
Biocatalysis, particularly using lipases, offers high regioselectivity and milder reaction conditions compared to chemical methods. researchgate.net Research has demonstrated the efficacy of immobilized lipases, such as Novozym® 435 (from Candida antarctica), in catalyzing the esterification of ascorbic acid with lauric acid. researchgate.net These enzymatic methods are hailed as a "green chemistry" approach, satisfying consumer demand for natural antioxidants. researchgate.net
A significant challenge in the enzymatic synthesis is the low solubility of hydrophilic L-ascorbic acid in the non-aqueous solvents typically required for the reaction. researchgate.netmdpi.com To overcome this, researchers are exploring innovative solvent systems. For instance, a dimethyl sulfoxide (B87167) (DMSO)–acetone (B3395972) mixed solvent has been shown to dramatically improve the solubility of L-ascorbic acid and increase the enzymatic reaction rate, achieving a maximum conversion of 94%. mdpi.comcir-safety.orgresearchgate.net Other solvents like 2-methyl-2-butanol (B152257) and acetone have also been investigated, with studies optimizing parameters to maximize yield. electrochemsci.orgnih.gov
Future work will likely focus on:
Discovering and engineering novel lipases with enhanced stability and activity in sustainable solvent systems.
Developing solvent-free reaction systems , such as those using ultrasound assistance, which have shown promise for other ascorbyl esters. acs.org
Utilizing plant oils and other renewable feedstocks as sources for the lauric acid moiety, further enhancing the sustainability of the process.
Process scale-up and optimization in bioreactors, like rotating bed reactors, to transition from laboratory-scale synthesis to industrial production. nih.gov
| Enzyme | Acyl Donor | Solvent System | Key Parameters | Achieved Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Novozym® 435 | Lauric Acid | DMSO–Acetone | Lauric acid/ascorbic acid mole ratio 3:1; Lipase (B570770) loading 40 mg/mL | 94% Conversion | mdpi.comcir-safety.orgresearchgate.net |
| Novozym® 435 | Lauric Acid | Acetonitrile (B52724) | Reaction time 6.7h; Temp 30.6°C; Substrate molar ratio 1:4.3 | 93.2% Yield | researchgate.net |
| Novozym® 435 | Palmitic Acid | 2-methyl-2-butanol | Temp 55°C; Ascorbic acid/palmitic acid molar ratio 1:8 | 81% Yield | |
| Aspergillus niger Lipase (imprinted) | Palmitic Acid | Dioxane | Staged substrate feeding | 82.96% Esterification Rate | acs.org |
Deeper Mechanistic Insights into Molecular Interactions and Biotransformation
This compound's amphiphilic nature—possessing both a hydrophilic ascorbic acid head and a lipophilic laurate tail—governs its interaction with biological systems, particularly cell membranes. researchgate.net Future research is poised to delve deeper into these interactions to better harness its potential in drug delivery and topical applications.
Studies using phospholipid monolayers as models for biological membranes have shown that ascorbyl esters can penetrate these layers. researchgate.net The efficiency of this penetration is influenced by the rheological properties of the host membrane and the length of the ester's acyl chain. nih.gov For instance, more fluid membranes appear to favor the penetration of ascorbyl esters. nih.gov Research indicates that medium-chain derivatives like this compound interact efficiently with mimetic membranes, which could be crucial for their biological activity. researchgate.net
Once applied topically, it is understood that ascorbyl esters can be hydrolyzed back to ascorbic acid and the corresponding fatty acid by enzymes present in the skin, although the efficiency of this biotransformation is a subject of ongoing investigation. cir-safety.orgmdpi.comnih.gov This conversion is critical for the compound to exert its vitamin C activity within the skin cells. mdpi.comnih.gov
Prospective research in this area will likely involve:
Advanced modeling and simulation of the interaction between this compound and complex, multi-component lipid bilayers that more accurately represent human skin cell membranes. cir-safety.orgcir-safety.org
Quantitative analysis of biotransformation pathways in skin models to determine the rate and extent of hydrolysis to free ascorbic acid.
Exploring the influence of the compound's self-assembly into structures like micelles or liquid crystals on its interaction with and transport across biological barriers. doi.orgnih.govunifi.it
Advanced Analytical Techniques for Real-Time Monitoring and Profiling
The development of robust analytical methods is crucial for quality control, stability testing, and studying the behavior of this compound in various matrices. While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique, more advanced methods are needed for higher sensitivity and real-time analysis. mdpi.comnih.govdss.go.thresearchgate.net
HPLC coupled with electrochemical detection (HPLC-EC) offers significantly greater sensitivity and selectivity for analyzing ascorbic acid and its derivatives. researchgate.netelectrochemsci.org This method can quantify compounds at very low concentrations, making it suitable for biological fluids and tissues. researchgate.net Furthermore, electroanalytical techniques like cyclic voltammetry and amperometry, often using screen-printed or chemically modified electrodes, are emerging as rapid and low-cost alternatives for determining ascorbyl esters. mdpi.comelectrochemsci.orgdss.go.thmdpi.com These methods are based on the electro-oxidation of the ascorbic acid moiety. mdpi.commdpi.com
Future directions in analytical chemistry for this compound include:
Development of real-time monitoring systems , potentially using flow injection analysis (FIA) with electrochemical detection, to track the stability and degradation of this compound in formulations. dss.go.th
Application of mass spectrometry (MS) , particularly LC-MS/MS, for the definitive identification and quantification of this compound and its degradation or biotransformation products. nih.govresearchgate.net
Utilizing spectroscopic techniques like Near-Infrared (NIR) and Fourier-Transform Infrared (FT-IR) spectroscopy for non-destructive analysis and to study the inclusion of ascorbyl esters in complex systems like nanoparticles. researchgate.netresearchgate.net
| Technique | Principle | Application | Advantages | Reference |
|---|---|---|---|---|
| HPLC-EC | Chromatographic separation followed by electrochemical detection of the analyte. | Quantification of ascorbyl palmitate in bread. | High sensitivity and selectivity. | researchgate.net |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is varied. | Determination of L-ascorbic acid in fresh produce. | Rapid, low-cost. | mdpi.com |
| Flow Injection Analysis (FIA) with Amperometric Detection | An automated method where a sample is injected into a continuous flow of a carrier solution that mixes with reagents before reaching a detector. | Rapid determination of ascorbyl palmitate in foods. | Rapid, selective, suitable for automation. | dss.go.th |
| LC-MS/MS | Combines the separation power of HPLC with the highly sensitive and selective detection of triple quadrupole mass spectrometry. | Evaluation of vitamin C stability and degradation products. | High sensitivity, selectivity, and structural information. | nih.gov |
Development of Predictive Models for Stability and Reactivity
The stability of this compound is a critical factor for its application in cosmetics and pharmaceuticals, as the ascorbic acid moiety is prone to oxidation. Developing predictive models for its stability and reactivity can accelerate formulation development and reduce experimental costs.
Kinetic modeling has been successfully applied to predict the degradation of ascorbic acid under various conditions like temperature, pH, and time. researchgate.netresearchgate.netmdpi.com These models, often following first-order kinetics, can be adapted and refined for this compound. mdpi.com For instance, response surface methodology (RSM) has been used to create predictive models for the synthesis of ascorbyl esters, and similar statistical approaches could be used to model their degradation. researchgate.net
In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, also hold significant promise. mdpi.com These computational methods can predict the properties and biological activities of molecules based on their chemical structure. QSAR has been used to predict the toxicity of ascorbyl esters and could be extended to predict their antioxidant capacity, skin permeability, and stability. cir-safety.org
Future research should focus on:
Developing comprehensive kinetic models for this compound degradation that incorporate multiple factors, including formulation composition, packaging, and environmental stressors like light and oxygen. mdpi.com
Building robust QSAR and molecular dynamics models to predict the skin penetration and biotransformation of this compound, aiding in the design of more effective topical delivery systems. cir-safety.org
Integrating experimental data with computational models to create a feedback loop that refines predictive accuracy and provides deeper mechanistic understanding.
Integration into Advanced Functional Materials and Nanotechnologies
Perhaps the most exciting future direction for this compound lies in its use as a building block for advanced functional materials and nanotechnologies. doi.org Its amphiphilic character makes it an ideal surfactant for creating self-assembled nanostructures. nih.govunifi.it
Researchers have successfully formulated this compound into various delivery systems, including:
Coagels: These are liquid-crystalline structures that can form at room temperature upon cooling a heated aqueous suspension of this compound. researchgate.net They have shown significant potential as drug delivery vehicles, capable of enhancing the permeation of drugs through the cornea and skin. researchgate.netnih.gov
Liquid Crystalline Phases: Lamellar liquid crystals incorporating ascorbyl esters have been developed as physiologically acceptable dermal delivery systems. nih.govtandfonline.com The microstructure of these systems has a decisive impact on the stability and release of the active compounds. tandfonline.com
Nanoparticles and Nanocarriers: this compound and other derivatives can be incorporated into solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and other nanoparticle systems. doi.orgnih.gov These carriers can protect the active ingredient from degradation, improve its solubility, and provide controlled release. mdpi.comnih.gov
The future in this domain points towards:
Designing "smart" nanocarriers based on this compound that release their payload in response to specific triggers at the target site (e.g., changes in pH or enzymatic activity).
Developing multifunctional materials where this compound provides not only the structural basis for the material but also inherent therapeutic benefits, such as antioxidant and anti-inflammatory activity. doi.orgnih.gov
Combining this compound-based systems with other active ingredients to create synergistic therapeutic effects, for example, in anti-aging skincare or for treating skin disorders. tandfonline.comresearchgate.net
The integration of this compound into these advanced systems underscores its transition from a simple antioxidant to a versatile component in the future of materials science and medicine.
Q & A
Q. What are the optimal synthetic routes for ascorbyl laurate, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves esterification of ascorbic acid with lauric acid. Key variables include solvent polarity (e.g., dimethylformamide vs. acetone), catalyst selection (lipases for enzymatic esterification or acid catalysts like H₂SO₄), and temperature control (40–60°C to prevent ascorbic acid degradation). Purification via column chromatography or recrystallization is critical to isolate the ester from unreacted precursors. Enzymatic methods may offer higher selectivity but lower yields compared to chemical catalysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- NMR spectroscopy (¹H and ¹³C) confirms ester bond formation by identifying shifts corresponding to lauroyl group attachment.
- HPLC with UV detection quantifies purity, while mass spectrometry validates molecular weight.
- DSC (Differential Scanning Calorimetry) assesses thermal stability, revealing melting points and decomposition profiles .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
Conduct accelerated stability studies using ICH guidelines:
- Temperature : Test degradation at 25°C, 40°C, and 60°C.
- Humidity : Expose samples to 75% relative humidity.
- Light sensitivity : Use UV-Vis spectroscopy to monitor photo-oxidation. Quantify residual this compound via HPLC and track degradation products (e.g., free ascorbic acid) .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant efficacy across studies be reconciled?
Discrepancies often arise from assay choice (e.g., DPPH vs. ABTS radical scavenging), sample preparation (solvent polarity affecting solubility), and concentration ranges. A meta-analysis approach is recommended:
- Normalize data using % radical scavenging per molar concentration.
- Compare under standardized conditions (pH 7.4, 37°C for physiological relevance).
- Evaluate synergies with co-antioxidants (e.g., tocopherols) using isobolographic analysis .
Q. What experimental designs are suitable for studying this compound’s interaction with lipid bilayers or proteins?
- Liposome models : Incorporate this compound into phosphatidylcholine bilayers and monitor membrane fluidity via fluorescence anisotropy.
- Circular Dichroism (CD) : Assess protein structural changes upon binding.
- Molecular Dynamics Simulations : Predict interaction sites using software like GROMACS, validated by experimental data .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?
- Nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀/EC₅₀.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Principal Component Analysis (PCA) to identify confounding variables in multifactorial experiments .
Methodological Guidance for Data Presentation
- Tables : Include comparative synthesis yields (e.g., enzymatic vs. chemical methods) with error margins (±SD).
- Figures : Use Arrhenius plots for stability data or heatmaps to visualize antioxidant synergy.
- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
